[4-(Pyrazin-2-yl)phenyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXAZOUOQJQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545421-49-6 | |
| Record name | [4-(Pyrazin-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [4-(Pyrazin-2-yl)phenyl]methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of [4-(Pyrazin-2-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by a chemoselective reduction to yield the target alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a framework for the logical design of the synthesis.
Introduction: The Significance of the Pyrazinylphenyl Scaffold
The pyrazine ring is a privileged heterocycle in medicinal chemistry, appearing in a number of FDA-approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often by acting as a bioisostere for other aromatic systems or by participating in hydrogen bonding interactions with biological targets. The linkage of a pyrazine to a functionalized phenyl ring, as in this compound, creates a versatile scaffold for the development of novel therapeutics and functional materials. The primary alcohol moiety serves as a key handle for further chemical elaboration.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection at the carbon-carbon bond between the pyrazine and phenyl rings. This leads to a halopyrazine and a functionalized phenylboronic acid derivative as viable starting materials for a Suzuki-Miyaura cross-coupling reaction. A subsequent functional group interconversion, specifically the reduction of a carbonyl group, reveals the corresponding aldehyde as a key intermediate.
Caption: Retrosynthetic analysis of this compound.
This two-step approach is advantageous due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling and sodium borohydride reduction.
Synthetic Methodologies and Experimental Protocols
The synthesis is presented as a two-part procedure, with detailed experimental protocols for each step.
Part 1: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine and 4-Formylphenylboronic Acid
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons.[1] The catalytic cycle involves the oxidative addition of a palladium(0) species to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
A robust protocol for the Suzuki-Miyaura coupling of 2-chloropyrazine with 4-formylphenylboronic acid is as follows:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Anhydrous 1,4-dioxane and water (4:1 v/v) are added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 4-(pyrazin-2-yl)benzaldehyde as a solid.
| Parameter | Value | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [2] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | 1,4-Dioxane/Water | [2] |
| Temperature | 85-90 °C | |
| Typical Yield | 75-90% |
Part 2: Chemoselective Reduction of 4-(Pyrazin-2-yl)benzaldehyde
The reduction of the aldehyde intermediate to the primary alcohol is a critical final step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups.[3] The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.
A standard and effective procedure for the reduction is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(pyrazin-2-yl)benzaldehyde (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol | [4] |
| Temperature | 0 °C to room temperature | |
| Typical Yield | >95% |
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazinyl and phenyl protons, as well as a singlet for the benzylic methylene protons and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol.
Safety Considerations
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment, and quenching should be performed cautiously.
-
Solvents: Organic solvents such as 1,4-dioxane, methanol, and ethyl acetate are flammable and should be used in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent sodium borohydride reduction. This guide provides a detailed and scientifically grounded protocol for this synthesis, emphasizing mechanistic understanding and practical experimental considerations. The versatility of the final product as a synthetic intermediate underscores the importance of this methodology for researchers in medicinal chemistry and related fields.
References
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to -. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross‐Coupling of 2‐(4‐Bromophenyl)‐5‐chloropyrazine. Retrieved from [Link]
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ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Chegg.com. (2021, January 20). Experiment 1 - Suzuki-Miyaura Cross-Coupling of an. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2023, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
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PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
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PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
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PubMed. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Retrieved from [Link]
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RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS N/A | (4-(Pyrazin-2-yl)phenyl)methanol. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Elucidation of [4-(Pyrazin-2-yl)phenyl]methanol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, [4-(Pyrazin-2-yl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. We will explore the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure. This guide is grounded in authoritative scientific principles and methodologies, supported by in-text citations and a complete reference list, to provide a robust and reliable resource for the characterization of complex small molecules.
Introduction: The Rationale for a Multi-Pronged Approach
The structural confirmation of a newly synthesized or isolated compound is the bedrock of all subsequent research and development. In the context of medicinal chemistry, where subtle structural variations can drastically alter pharmacological activity, absolute certainty in molecular architecture is non-negotiable. This compound, a molecule featuring a pyrazine ring linked to a benzyl alcohol moiety, presents a moderately complex analytical challenge that necessitates a synergistic application of multiple spectroscopic and analytical techniques. A single method, while informative, is rarely sufficient for unequivocal proof of structure. Therefore, this guide champions an integrated workflow, where data from each analysis corroborates and builds upon the others, leading to an irrefutable structural assignment.
Strategic Synthesis: The First Step in Structural Confirmation
The logical starting point for elucidating the structure of a target molecule is a well-designed and controlled synthesis. The chosen synthetic route provides the initial "blueprint" of the expected molecule. For this compound, a highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for constructing biaryl systems.[1][2]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis involves the coupling of a pyrazine halide with a substituted phenylboronic acid. A logical and commercially viable approach is the reaction of 2-chloropyrazine with (4-(hydroxymethyl)phenyl)boronic acid.
Diagram of the Proposed Synthetic Route using Graphviz:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions involving chloropyrazines and arylboronic acids.[3][4]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
The Analytical Workflow: A Multi-Technique Approach
Once the purified compound is obtained, a systematic analytical workflow is employed. Each technique provides a unique piece of the structural puzzle.
Diagram of the Analytical Workflow using Graphviz:
Caption: Integrated workflow for the structural elucidation of a small molecule.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula
Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to gain initial confidence in the elemental composition.[5]
Expected Results and Interpretation
For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is 186.0793 g/mol . High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), should confirm this mass to within a few parts per million (ppm), which strongly supports the proposed molecular formula.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is also highly informative. Key expected fragments for benzylic alcohols include the loss of a hydroxyl radical (M-17) or water (M-18), and cleavage of the C-C bond benzylic to the ring.[6]
Table 1: Predicted Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 187.0866 | Protonated molecule (ESI) |
| [M]⁺ | 186.0793 | Molecular ion (EI) |
| [M-OH]⁺ | 169.0760 | Loss of hydroxyl radical |
| [M-H₂O]⁺ | 168.0684 | Loss of water |
| [C₁₀H₇N₂]⁺ | 155.0609 | Loss of CH₂OH group |
| [C₆H₅]⁺ | 77.0391 | Phenyl fragment |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.[7]
Expected Results and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the hydroxyl group and the aromatic rings.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300 | Broad, Strong | O-H | Stretching (alcohol) |
| ~3100-3000 | Medium-Weak | C-H | Aromatic Stretching |
| ~1600, ~1480 | Medium | C=C, C=N | Aromatic Ring Stretching |
| ~1050 | Strong | C-O | Stretching (primary alcohol) |
| ~840 | Strong | C-H | Out-of-plane Bending (para-disubstituted benzene) |
The broad O-H stretch around 3300 cm⁻¹ is a key diagnostic peak for the alcohol functionality.[8][9][10] The presence of peaks in the aromatic C-H stretching region and the C=C/C=N stretching region confirms the aromatic nature of the pyrazine and phenyl rings.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.[11][12]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
-
Pyrazine Ring Protons: Three distinct protons are expected on the pyrazine ring. Due to the electron-withdrawing nature of the nitrogen atoms, these will be in the downfield region (~8.5-9.0 ppm). They will show characteristic splitting patterns (doublets, doublets of doublets) based on their coupling to each other.
-
Phenyl Ring Protons: The para-substituted phenyl ring will show two distinct signals, each integrating to two protons. These will appear as two doublets (an AA'BB' system) in the aromatic region (~7.5-8.0 ppm).
-
Methylene Protons (-CH₂-): A singlet integrating to two protons is expected for the methylene group adjacent to the alcohol and the phenyl ring (~4.8 ppm).
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration-dependent and which will exchange with D₂O, is expected for the alcohol proton (~2.0-3.0 ppm).
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to distinguish between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
-
Pyrazine Ring Carbons: Three signals are expected in the aromatic region (~140-150 ppm).
-
Phenyl Ring Carbons: Four signals are expected. Two for the protonated carbons and two for the quaternary carbons (one attached to the pyrazine and one to the CH₂OH group).
-
Methylene Carbon (-CH₂-): A single signal is expected around 65 ppm.
2D NMR Spectroscopy: Assembling the Pieces
2D NMR experiments are essential for unambiguously connecting the protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It will confirm the coupling between the protons on the pyrazine ring and the protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons over 2-3 bonds. Key expected correlations would be between the pyrazine protons and the phenyl quaternary carbon, and between the methylene protons and the phenyl and pyrazine carbons, confirming the linkage of all three molecular components.
Diagram of Key HMBC Correlations using Graphviz:
Caption: Expected key long-range correlations in the HMBC spectrum.
X-ray Crystallography: The Ultimate Confirmation
If a suitable single crystal of the purified compound can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule in the solid state.[13][14][15] This technique is considered the "gold standard" for structure proof, as it directly visualizes the atomic positions and connectivity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.[13]
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of this compound is a case study in the power of a logical, multi-technique approach. The proposed Suzuki synthesis provides a strong hypothesis for the molecular structure. Mass spectrometry confirms the molecular formula. FTIR spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments then provides the definitive map of atomic connectivity, confirming the pyrazinyl, phenyl, and methanol moieties are linked as proposed. Finally, single-crystal X-ray crystallography, if achievable, offers the ultimate, irrefutable proof. By ensuring that the data from each independent technique converges to support a single, consistent structure, researchers can have the highest degree of confidence in their findings, paving the way for further investigation into the molecule's properties and potential applications.
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A Technical Guide to [4-(Pyrazin-2-yl)phenyl]methanol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of [4-(Pyrazin-2-yl)phenyl]methanol (CAS No. 545421-49-6), a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its chemical and physical properties, outline a probable synthetic pathway, detail its characterization through various analytical techniques, and discuss its potential applications based on the established bioactivity of the pyrazine moiety. This document is intended to serve as a foundational resource for researchers looking to explore the utility of this promising molecule.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of functional molecules.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a wide array of biological activities, including roles in anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as pyrazinamide for tuberculosis and bortezomib for multiple myeloma, highlighting the therapeutic importance of this structural motif.[3]
This compound incorporates this vital heterocyclic core, linking it to a phenylmethanol group. This combination offers a versatile platform for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with tailored biological or material properties.
Physicochemical and Structural Data
A solid understanding of a compound's fundamental properties is critical for its application in research and development. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 545421-49-6 | [4][5] |
| Molecular Formula | C₁₁H₁₀N₂O | [5] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Melting Point | 113-115 °C | [4] |
| Synonyms | 2-[4-(Hydroxymethyl)phenyl]pyrazine, 4-(Pyrazin-2-yl)benzyl alcohol | [4] |
| Purity | ≥95% (as commercially available) | [4] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 2-chloropyrazine (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1:1 mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine and phenyl protons in the aromatic region (typically δ 7.0-9.0 ppm). A singlet for the benzylic methylene protons (CH₂) and a broad singlet for the hydroxyl proton (-OH) are also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, with the carbons of the pyrazine ring appearing at a lower field due to the deshielding effect of the nitrogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass-to-charge ratios for common adducts are provided below. [6]
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 187.08660 |
| [M+Na]⁺ | 209.06854 |
| [M-H]⁻ | 185.07204 |
| [M]⁺ | 186.07877 |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic systems would be observed in the 1400-1600 cm⁻¹ region.
Potential Applications in Research and Development
The structural features of this compound suggest its utility in several areas of chemical and biological research.
Medicinal Chemistry and Drug Discovery
The pyrazine nucleus is a key component of numerous biologically active compounds. [2][3]The presence of the hydroxymethyl group on the phenyl ring of this compound provides a convenient handle for further chemical elaboration. This allows for its use as a scaffold to synthesize a library of derivatives for screening against various biological targets. Potential therapeutic areas where pyrazine derivatives have shown promise include:
-
Oncology: Many pyrazine-containing molecules exhibit cytotoxic effects against cancer cell lines. [2]* Infectious Diseases: The pyrazine scaffold is found in antibacterial and antifungal agents. [2]
Materials Science
Pyrazine-based compounds are also of interest in the development of functional organic materials. Their electronic properties make them suitable for applications in:
-
Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Polymers: Incorporation into polymers can impart specific thermal or electronic properties.
Safety and Handling
This compound is classified as harmful and an irritant. [4]Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [4]* Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a versatile chemical building block with considerable potential for applications in drug discovery and materials science. Its synthesis can likely be achieved through standard cross-coupling reactions, and its structure can be readily confirmed using modern analytical techniques. The rich history of the pyrazine scaffold in successful therapeutic agents suggests that this compound is a valuable starting point for the development of novel bioactive molecules.
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Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. [Link]
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molecular weight of [4-(Pyrazin-2-yl)phenyl]methanol
An In-depth Technical Guide to the Molecular Weight of [4-(Pyrazin-2-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic building block of significant interest in medicinal chemistry and materials science. The accurate determination of molecular weight is a foundational requirement for all scientific applications, from stoichiometric calculations in synthesis to identity confirmation for regulatory submissions. This document details both the theoretical calculation derived from the molecular formula and the experimental verification process, with a focus on mass spectrometry. It is intended to serve as an expert resource for scientists, providing not only data but also the underlying principles and practical methodologies required for its validation.
Introduction: The Significance of a Heterocyclic Building Block
This compound is a bifunctional organic compound featuring a pyrazine ring linked to a benzyl alcohol moiety. The pyrazine core is a common scaffold in pharmacologically active molecules, prized for its ability to act as a hydrogen bond acceptor and participate in aromatic interactions. The benzyl alcohol group provides a reactive handle for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecular architectures.
Given its role as a precursor, the unambiguous confirmation of its identity is paramount. The most fundamental of these identifiers is its molecular weight. An accurately determined molecular weight serves as the initial gatekeeper in quality control, ensuring the correct material is used in subsequent, often costly and time-consuming, research and development phases. This guide elucidates the methods and rationale for establishing this critical parameter with high confidence.
Compound Identification and Physicochemical Properties
Before delving into molecular weight determination, it is essential to establish the compound's key identifiers and properties. These data provide the basis for both theoretical calculations and the interpretation of experimental results.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-[4-(Hydroxymethyl)phenyl]pyrazine, 4-(Pyrazin-2-yl)benzyl alcohol | [1] |
| CAS Number | 545421-49-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [3][4] |
| Calculated Molecular Weight | 186.21 g/mol | [1][2][4] |
| Monoisotopic Mass | 186.07932 Da | [3] |
| Appearance | Solid (Purity: ≥95%) | [1] |
| Melting Point | 113-115 °C | [1] |
Theoretical Molecular Weight: The Foundational Calculation
The theoretical molecular weight (or more accurately, the molar mass) is calculated from the molecular formula (C₁₁H₁₀N₂O) using the standard atomic weights of its constituent elements. This calculation provides the expected average mass of a population of molecules with a natural isotopic abundance.
Calculation Breakdown:
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 132.121 + 10.080 + 28.014 + 15.999 = 186.214 g/mol
This value, typically rounded to 186.21 g/mol , is crucial for gravimetric measurements and calculating molar equivalents in reaction stoichiometry.[1][2][4]
In contrast, the monoisotopic mass (186.07932 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).[3] This value is what is directly measured by high-resolution mass spectrometry and is therefore indispensable for experimental verification.
Caption: Relationship between molecular formula and derived mass values.
Experimental Verification via Mass Spectrometry
While theoretical calculation provides a target value, experimental verification is mandatory for compound confirmation. Mass spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.
The Mass Spectrometry Workflow
The process involves converting neutral molecules from the sample into gas-phase ions, separating them based on their m/z, and detecting the resulting ions. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces intact molecular ions.
Caption: A typical workflow for mass spectrometry analysis.
Protocol: ESI-MS for this compound
This protocol outlines a self-validating system for confirming the molecular weight.
Objective: To experimentally determine the mass of this compound and confirm its identity by matching the observed m/z to the calculated monoisotopic mass.
Materials:
-
This compound sample
-
LC/MS-grade Methanol (or Acetonitrile/Water mixture)
-
LC/MS-grade Formic Acid (0.1% v/v)
-
Calibrated Electrospray Ionization Mass Spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 10 mL of methanol to create a 100 µg/mL stock solution. The choice of methanol is based on its ability to readily dissolve polar organic compounds and its compatibility with ESI.
-
From the stock, prepare a dilute working solution of ~1 µg/mL by diluting with methanol containing 0.1% formic acid. Causality: The addition of formic acid is critical. It provides a source of protons (H⁺), promoting the formation of the protonated molecular ion [M+H]⁺ in positive ionization mode, which is the expected species for a molecule containing basic nitrogen atoms in the pyrazine ring.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in Positive Ion Mode .
-
Set the mass scan range to m/z 100-500. This range comfortably brackets the expected m/z of the [M+H]⁺ ion (~187.09).
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will detect ions and plot their relative abundance as a function of their m/z ratio.
-
-
Data Interpretation & Validation:
-
Expected Primary Ion: The primary peak of interest should correspond to the protonated molecule, [C₁₁H₁₀N₂O + H]⁺.
-
Theoretical m/z Calculation:
-
Monoisotopic Mass (M): 186.07932 Da
-
Proton Mass (H⁺): 1.00728 Da
-
Expected [M+H]⁺ m/z: 186.07932 + 1.00728 = 187.08660
-
-
Validation: Compare the most abundant peak in the experimental spectrum to the calculated m/z. A high-resolution instrument should yield a mass accurate to within 5 ppm (parts per million).
-
Look for Adducts: Other common adducts in ESI+ mode include the sodium adduct [M+Na]⁺ (m/z ~209.07) and the potassium adduct [M+K]⁺ (m/z ~225.04).[3] Observing these adducts at the correct mass difference from the [M+H]⁺ peak further validates the identity of the molecular ion.
-
Safety and Handling
This compound is classified as harmful and an irritant.[1] All handling must be performed in accordance with good laboratory practices and with appropriate personal protective equipment (PPE).
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Personal Protective Equipment: Wear protective gloves, a lab coat, and chemical safety goggles.[6][7]
-
Handling: Avoid breathing dust, fumes, or vapors.[1][5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[1][5]
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[2]
Conclusion
The is a fundamental property, established theoretically as 186.21 g/mol and verified experimentally via its monoisotopic mass of 186.07932 Da. The robust methodology of high-resolution mass spectrometry provides an unambiguous confirmation of this value, which is a non-negotiable prerequisite for its use in synthesis, drug discovery, and materials science. This guide provides the essential theoretical background and a practical, self-validating protocol to ensure the integrity of this critical starting material in any research endeavor.
References
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This compound - PubChemLite. [Link]
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An In-depth Technical Guide to [4-(Pyrazin-2-yl)phenyl]methanol: Synthesis, Characterization, and Applications
Introduction
[4-(Pyrazin-2-yl)phenyl]methanol, also known as 2-[4-(Hydroxymethyl)phenyl]pyrazine or 4-(Pyrazin-2-yl)benzyl alcohol, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrazine ring linked to a benzyl alcohol moiety, presents a versatile scaffold for the development of novel therapeutic agents. The pyrazine core is a key pharmacophore in a number of approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, intended for professionals in the fields of chemical synthesis and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 545421-49-6 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Melting Point | 113-115 °C | [1] |
| Appearance | White to off-white solid | |
| Synonyms | 2-[4-(Hydroxymethyl)phenyl]pyrazine, 4-(Pyrazin-2-yl)benzyl alcohol | [1] |
Synthesis of this compound
Two robust and commonly employed synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.
Method 1: Suzuki-Miyaura Cross-Coupling
This method constructs the core biaryl structure through a palladium-catalyzed cross-coupling reaction between a pyrazine halide and a boronic acid derivative. This approach is widely favored for its high functional group tolerance and generally good yields.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Method 2: Reduction of 4-(Pyrazin-2-yl)benzaldehyde
This approach involves the reduction of the corresponding aldehyde to the primary alcohol. This method is often straightforward and high-yielding, provided the starting aldehyde is readily available.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pyrazin-2-yl)benzaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols are standard procedures for this purpose.
Melting Point Determination
The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. A sharp melting range, typically within 1-2 °C, is indicative of a high-purity compound.
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.
-
Packing: Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (113-115 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for elucidating the molecular structure of the synthesized compound.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
The following table outlines the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar structures and standard chemical shift ranges.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazine-H | ~8.5-9.0 | m | 3H | Protons on the pyrazine ring |
| Phenyl-H | ~7.5-8.0 | m | 4H | Protons on the phenyl ring |
| Methylene-H | ~4.7 | s | 2H | -CH₂- |
| Hydroxyl-H | Variable (broad s) | s | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyrazine-C | ~140-155 | Carbons of the pyrazine ring |
| Phenyl-C | ~125-145 | Carbons of the phenyl ring |
| Methylene-C | ~65 | -CH₂- |
Predicted FT-IR Data:
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad, strong |
| C-H (aromatic) | 3000-3100 | Medium to weak |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=N, C=C (aromatic) | 1400-1600 | Medium to strong, multiple bands |
| C-O (alcohol) | 1000-1250 | Strong |
Successful synthesis is confirmed by the presence of the characteristic alcohol O-H and C-O stretches in the IR spectrum, and the correct integration and chemical shifts of the aromatic, methylene, and hydroxyl protons in the ¹H NMR spectrum. The purity of the sample can be inferred from the absence of signals corresponding to starting materials or by-products in the NMR spectra and a sharp melting point.
Applications and Significance in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of clinically used drugs.[3] Its presence can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Pyrazine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]
The benzyl alcohol moiety in this compound provides a handle for further chemical modification. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the pyrazinylphenyl motif is found in compounds investigated as modulators of various biological targets.
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C–C and C–N Bond Formation for the Synthesis of Pyrazolo[3,4- b ]pyridine and Pyrazoline Derivatives. Retrieved from [Link]
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MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of [4-(Pyrazin-2-yl)phenyl]methanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API).[1][2][3] It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][4] This technical guide provides a comprehensive framework for understanding and determining the solubility of [4-(Pyrazin-2-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes a foundational understanding of its structural attributes to infer a qualitative solubility profile. More importantly, it provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility in various organic solvents, empowering researchers to generate reliable and reproducible data. This document is designed to be a practical resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from discovery to a marketable drug, its solubility profile is a go/no-go determinant at multiple stages.[4] Poor solubility can lead to low and erratic absorption, insufficient bioavailability, and may necessitate complex and costly formulation strategies.[1][2] Therefore, a thorough understanding of an API's solubility in a range of solvents is paramount during lead optimization, pre-formulation studies, and process development.[4][5]
This guide focuses on this compound, providing the necessary tools to characterize its solubility. The principles and methodologies discussed herein are broadly applicable to other NCEs, serving as a foundational reference for any drug development professional.
Molecular Structure Analysis of this compound
The solubility of a compound is intrinsically linked to its molecular structure.[5] By dissecting the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different solvent environments.
Chemical Structure:
-
Core Components: The molecule consists of a pyrazine ring linked to a phenyl ring, which is further substituted with a hydroxymethyl group (-CH₂OH).
-
Key Physicochemical Properties:
Polarity, Hydrogen Bonding, and Predicted Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8]
-
Polar Moieties: The molecule possesses several features that contribute to its polarity:
-
Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors.
-
Hydroxymethyl Group (-CH₂OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential to interact with polar solvents.
-
-
Nonpolar Moieties:
-
Phenyl Ring: The benzene ring is a nonpolar, hydrophobic component.
-
-
Overall Polarity: The presence of both polar (pyrazine, hydroxymethyl) and nonpolar (phenyl) groups makes this compound an amphiphilic molecule. Its overall polarity is expected to be moderate.
Inferred Qualitative Solubility Profile
Based on the structural analysis, we can infer a qualitative solubility profile. This serves as a hypothesis to be tested by quantitative experimental determination.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can effectively hydrogen bond with the pyrazine nitrogens and the hydroxymethyl group of the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the solute's hydroxymethyl group. The overall polarity is compatible. |
| Moderate Polarity | Dichloromethane (DCM) | Moderate | DCM's moderate polarity may provide a balance for solvating both the polar and nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexane | Low | The significant polarity imparted by the pyrazine and hydroxymethyl groups will likely lead to poor solvation in highly nonpolar, hydrocarbon-based solvents.[8] |
| Ethers | Diethyl Ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent may limit solubility.[8] |
Quantitative Solubility Determination: The Shake-Flask Method
To move beyond qualitative predictions, a robust experimental method is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10][11]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.[12][13]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (purity ≥95%)[7]
-
Analytical grade organic solvents
-
Glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Add an excess amount of this compound to a series of vials. A good starting point is to add approximately 10-20 mg of the solid to 1 mL of each test solvent. A visible excess of solid must remain at the end of the experiment.[10]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[13] The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. Filtration is a critical step to remove fine particulates that could interfere with the analysis.[9]
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Analyze the diluted samples using a validated HPLC-UV method. High-performance liquid chromatography (HPLC) is the preferred analytical tool as it can separate the analyte from any potential impurities or degradants.[10]
-
A calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
-
Interpreting and Utilizing Solubility Data
The quantitative solubility data generated through the shake-flask method provides a robust foundation for numerous development decisions.
Caption: Application of Solubility Data in Drug Development.
-
Formulation Development: High solubility in a particular solvent system may suggest its utility as a vehicle for preclinical studies. For instance, good solubility in a mixture of polyethylene glycol (PEG) and water could be a starting point for an oral or injectable formulation.[5]
-
Process Chemistry: Solubility data is crucial for selecting appropriate solvents for reaction, purification, and crystallization steps.[9] Understanding the solubility profile across different solvents allows for the development of efficient crystallization processes to control particle size and morphology.
-
Preclinical and Toxicology Studies: Accurate solubility data ensures that appropriate dosing vehicles can be selected to achieve the required concentrations for in vivo pharmacology and toxicology studies, preventing compound precipitation at the injection site or in the gastrointestinal tract.[13]
Conclusion
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The Ascendant Trajectory of Pyrazinylphenyl Compounds: A Technical Guide for Drug Discovery
Abstract
The pyrazinylphenyl scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of pyrazinylphenyl compounds, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the spectrum of biological activities, and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide eschews a rigid template, instead opting for a narrative that logically unfolds the scientific journey of these compounds, from fundamental chemistry to their emerging roles in modern pharmacology.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, and a phenyl group creates the pyrazinylphenyl moiety. This seemingly simple combination gives rise to a class of compounds with a rich pharmacological profile. The pyrazine ring often acts as a bioisostere for phenyl and other heteroaryl moieties, offering unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[1] The phenyl group, on the other hand, provides a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Pyrazine-containing drugs have already made a significant impact on the market, with at least eight approved by the FDA.[1] These compounds span a wide range of therapeutic areas, from infectious diseases to oncology.[2][3][4] This success underscores the immense potential of pyrazine-based scaffolds and provides a strong rationale for the continued exploration of their derivatives, such as the pyrazinylphenyl class.
This guide will illuminate the key aspects of pyrazinylphenyl compounds, providing a foundational understanding for their application in drug discovery programs.
Synthetic Strategies: Constructing the Pyrazinylphenyl Core
The synthesis of pyrazinylphenyl compounds can be approached through various strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrazine and phenyl rings.
Building the Pyrazine Ring onto a Phenyl Precursor
A common and versatile approach involves the construction of the pyrazine ring from a precursor already bearing the phenyl group. This typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazine
-
Step 1: Synthesis of the α-Diketone. An appropriately substituted benzil derivative (a 1,2-diaryl-1,2-ethanedione) can be synthesized via the oxidation of the corresponding benzoin.
-
Step 2: Condensation Reaction. The synthesized benzil derivative is then reacted with a 1,2-diamine, such as ethylenediamine, in a suitable solvent like ethanol under reflux conditions.
-
Step 3: Aromatization. The resulting dihydropyrazine is often oxidized in situ or in a separate step to yield the aromatic pyrazine ring. Common oxidizing agents include air, or chemical oxidants like manganese dioxide.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of biaryl systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly effective for coupling a pre-functionalized pyrazine ring with a phenylboronic acid (or ester) or a phenylstannane, respectively.
Experimental Protocol: Suzuki Coupling for Pyrazinylphenyl Synthesis
-
Step 1: Preparation of Halogenated Pyrazine. A pyrazine ring bearing a halogen atom (e.g., chlorine, bromine, or iodine) is required as one of the coupling partners.
-
Step 2: Coupling Reaction. The halogenated pyrazine is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water). The reaction mixture is typically heated to effect the coupling.
-
Step 3: Workup and Purification. After the reaction is complete, a standard aqueous workup is performed, followed by purification of the crude product by column chromatography or recrystallization to afford the desired pyrazinylphenyl compound.
Spectrum of Biological Activities
Pyrazinylphenyl compounds have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the potential of pyrazinylphenyl derivatives as anticancer agents.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5]
Table 1: Examples of Pyrazinylphenyl Compounds with Anticancer Activity
| Compound Class | Target/Mechanism of Action | Example Cancer Cell Lines | Reference |
| Phenyl-substituted pyrazines | Kinase Inhibition (e.g., RET kinase) | Various solid tumors | [5] |
| Pyrazinoporphyrazine complexes | Photodynamic Therapy | Not specified | [6] |
| 3-Amino-6-phenyl-pyridazines | Inhibition of glial activation (neuroinflammation) | Not directly anticancer, but relevant to cancer-related inflammation | [7] |
The pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase proteins, a common binding motif for many kinase inhibitors.[1]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Pyrazinylphenyl derivatives have emerged as a promising class of compounds with activity against a range of pathogens.
A study on novel phenyl pyrazoline derivatives, which share structural similarities with pyrazinylphenyl compounds, demonstrated their potential as antimicrobial agents. These compounds were synthesized and evaluated for their antibacterial and antifungal activities.
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, pyrazinylphenyl compounds have shown promise in other therapeutic areas. For instance, certain derivatives have been investigated for their anti-inflammatory properties. A novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of pro-inflammatory cytokines by activated glia, suggesting its potential in treating neuroinflammatory conditions.[7]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrazinylphenyl derivatives, SAR studies have revealed key structural features that govern their biological activity.
The Role of Substituents on the Phenyl Ring
The nature and position of substituents on the phenyl ring can have a profound impact on the biological activity of pyrazinylphenyl compounds. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its binding affinity to the target protein. Furthermore, the size and lipophilicity of the substituents can affect the compound's solubility, membrane permeability, and metabolic stability.
For example, in a series of 1-phenylpyrazoles investigated as xanthine oxidase inhibitors, the introduction of a cyano group and a neopentyloxy group on the phenyl ring resulted in a potent and long-lasting hypouricemic agent.[8]
Modifications of the Pyrazine Ring
While the phenyl ring offers a primary site for modification, alterations to the pyrazine ring itself can also significantly impact activity. The introduction of substituents on the pyrazine ring can influence its basicity and hydrogen bonding capacity, which are often crucial for target engagement.
Future Perspectives and Conclusion
The pyrazinylphenyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the rich chemical space that can be explored through substitution on both the pyrazine and phenyl rings provide a robust platform for medicinal chemists.
Future research in this area will likely focus on:
-
Target-specific design: Leveraging computational modeling and structural biology to design pyrazinylphenyl compounds with high affinity and selectivity for specific biological targets.
-
Exploration of novel biological activities: Screening existing and new libraries of pyrazinylphenyl derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
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spectroscopic data for [4-(Pyrazin-2-yl)phenyl]methanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of [4-(Pyrazin-2-yl)phenyl]methanol
This document provides a detailed technical analysis of the spectroscopic data for this compound (CAS: 545421-49-6), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The guide is designed for professionals in drug development and scientific research, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure structural verification and purity assessment.
Introduction: The Importance of Spectroscopic Verification
This compound is a bifunctional molecule featuring a pyrazine ring, a known pharmacophore, linked to a benzyl alcohol moiety. This structure presents a unique combination of aromatic systems and a reactive functional group, making it a valuable intermediate in the synthesis of complex target molecules. Accurate structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material science data is valid. The multi-technique approach outlined herein—leveraging NMR, IR, and MS—constitutes a self-validating system for the unambiguous characterization of this compound.
The workflow for comprehensive structural analysis follows a logical progression from foundational structure and connectivity to functional group identification and finally, mass verification.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern of the aromatic rings and the integrity of the benzylic alcohol group.
Predicted ¹H NMR Spectral Data
While a publicly available, peer-reviewed spectrum is not accessible, the expected proton signals can be reliably predicted based on established chemical shift principles. The analysis of a ¹H NMR spectrum (typically recorded in a solvent like CDCl₃ or DMSO-d₆) would focus on three key regions: the aromatic protons, the benzylic protons, and the alcohol proton.
Caption: Structure of this compound with key protons labeled for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Pyrazine-H (H8, H9, H10) | 8.5 - 9.0 | Doublet, Doublet, Singlet | 1H each | Protons on the electron-deficient pyrazine ring are significantly deshielded and appear at a high chemical shift. Their specific splitting depends on their coupling. |
| Phenyl-H (H1', H5') | ~8.0 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing pyrazine substituent, causing a downfield shift. They are split by their neighbors (H2', H4'). |
| Phenyl-H (H2', H4') | ~7.5 | Doublet (d) | 2H | These protons are ortho to the hydroxymethyl group. They are split by their neighbors (H1', H5'). |
| Methylene (CH₂) | ~4.7 | Singlet (s) | 2H | The CH₂ group is adjacent to both an aromatic ring and an oxygen atom (benzylic), placing it in this characteristic region. It appears as a singlet as there are no adjacent protons. |
| Hydroxyl (OH) | Variable (2.0 - 5.0) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The peak can be confirmed by D₂O exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Pyrazine Carbons | 142 - 155 | Carbons within the electron-deficient pyrazine ring are significantly deshielded. |
| Phenyl C (quaternary, C3') | ~145 | The carbon attached to the pyrazine ring is deshielded. |
| Phenyl C (quaternary, C6') | ~140 | The carbon attached to the CH₂OH group. |
| Phenyl CH | 127 - 130 | Aromatic carbons in the benzene ring. Two signals are expected due to symmetry. |
| Methylene Carbon (CH₂) | ~65 | The benzylic carbon attached to oxygen is found in this typical range. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands that validate the presence of the hydroxyl group and the aromatic systems.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3200 - 3600 | O-H Stretch (broad) | Alcohol (-OH) | Confirms the presence of the essential hydroxyl group. The broadness is due to hydrogen bonding. |
| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Indicates the presence of the phenyl and pyrazine rings. |
| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) | Corresponds to the methylene (-CH₂-) group. |
| 1580 - 1610 | C=C & C=N Stretch | Aromatic Rings | Characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic systems. |
| 1000 - 1250 | C-O Stretch | Primary Alcohol | A strong band confirming the carbon-oxygen single bond of the benzyl alcohol. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule. This technique offers the final, definitive confirmation of the compound's identity.
High-Resolution Mass Spectrometry (HRMS) Data
Data obtained via electrospray ionization (ESI) provides the mass of the protonated molecule, which can be used to confirm the elemental formula. The molecular formula of this compound is C₁₁H₁₀N₂O, with a monoisotopic mass of 186.0793 g/mol .
Table 4: High-Resolution Mass Spectrometry Data
| Adduct | Theoretical m/z | Found m/z | Ion Species | Source |
|---|---|---|---|---|
| [M+H]⁺ | 186.0793 | 186.0791 | Protonated Molecule | [1] |
| [M+Na]⁺ | 209.0686 | 209.0685 | Sodium Adduct |[1] |
The excellent agreement between the theoretical and found m/z values provides high confidence in the assigned molecular formula.
Fragmentation Pathway
Under ionization conditions (e.g., Electron Ionization - EI), the molecular ion will fragment in a predictable manner. A primary and highly favorable fragmentation pathway for this molecule is the loss of the hydroxyl group followed by rearrangement to form a stable tropylium-like ion, or the loss of the entire hydroxymethyl group.
Caption: A plausible fragmentation pathway for this compound in MS.
Standard Experimental Protocols
The following protocols are representative of standard laboratory procedures for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration. For ¹³C NMR, use a proton-decoupled pulse program.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000–400 cm⁻¹. The final spectrum is automatically generated as the ratio of the sample scan to the background scan.[2]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.
References
-
MOLBASE. (3-pyrazin-2-ylphenyl)methanol Product Listing. [Online]. Available: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of [4-(Pyrazin-2-yl)phenyl]methanol
Introduction: The Strategic Importance of [4-(Pyrazin-2-yl)phenyl]methanol in Medicinal Chemistry
This compound stands as a pivotal structural motif in contemporary drug discovery and development. The pyrazine ring, a bioisostere for various functional groups, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The benzylic alcohol functionality serves as a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of a diverse array of derivatives. This guide provides detailed, field-proven protocols for the esterification, etherification, and oxidation of this compound, enabling researchers to efficiently generate libraries of novel compounds for biological screening.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 545421-49-6 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
I. Esterification Protocols: Accessing Novel Ester Derivatives
Ester derivatives of this compound are of significant interest for modulating lipophilicity and creating prodrugs. The following protocols offer reliable methods for their synthesis.
Protocol 1: Steglich Esterification for Sterically Hindered or Acid-Sensitive Substrates
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic conditions.[1][2] The reaction proceeds through the activation of the carboxylic acid by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and is catalyzed by 4-dimethylaminopyridine (DMAP).[3][4]
Reaction Workflow: Steglich Esterification
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
The Versatile Building Block: [4-(Pyrazin-2-yl)phenyl]methanol in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazine Moiety
In the landscape of medicinal chemistry, the pyrazine ring stands as a privileged scaffold. This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it an invaluable component in the development of drugs targeting a wide array of diseases.[2] Pyrazine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3] Notably, several FDA-approved drugs incorporate the pyrazine motif, underscoring its clinical significance.[1][4]
This guide focuses on a particularly valuable derivative: [4-(Pyrazin-2-yl)phenyl]methanol . This bifunctional molecule, featuring both a pyrazine ring and a reactive benzylic alcohol, serves as a versatile building block for the synthesis of complex molecular architectures, especially in the pursuit of novel kinase inhibitors.[5][6] The pyrazine nitrogen often acts as a crucial hydrogen bond acceptor in the hinge region of kinase proteins, a key interaction for potent inhibition.[4] This document provides a detailed exploration of the synthesis of this compound and its subsequent application in constructing medicinally relevant scaffolds.
I. Synthesis of the Building Block: this compound
The most efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance and generally good yields.[7][8]
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of this compound from commercially available 2-chloropyrazine and (4-(hydroxymethyl)phenyl)boronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloropyrazine | ≥98% | Commercially available |
| (4-(Hydroxymethyl)phenyl)boronic acid | ≥97% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyrazine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (sufficient to achieve a substrate concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.04 (d, J = 1.5 Hz, 1H), 8.62 (d, J = 2.5 Hz, 1H), 8.44 (dd, J = 2.5, 1.5 Hz, 1H), 8.05 (d, J = 8.3 Hz, 2H), 7.50 (d, J = 8.3 Hz, 2H), 4.78 (d, J = 5.9 Hz, 2H), 1.85 (t, J = 5.9 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.3, 146.9, 144.1, 142.8, 141.2, 136.5, 129.5, 127.3, 64.9.
(Note: NMR data is predicted and may vary slightly based on experimental conditions and solvent.)
HO-Ph-Pyrazine --[MnO2]--> OHC-Ph-Pyrazine
B. Etherification: Modulating Lipophilicity and Binding Interactions
Conversion of the benzylic alcohol to an ether is a common strategy to introduce lipophilic groups or linkers. The Williamson ether synthesis is a classic and reliable method for this transformation. [9][10][11]
Reaction Scheme:
Experimental Procedure:
-
Alkoxide Formation: In an inert atmosphere, suspend a strong base such as sodium hydride (NaH, 1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.
C. Esterification: Introducing Hydrogen Bond Acceptors
Esterification of the benzylic alcohol can introduce a hydrogen bond accepting group, which can be crucial for binding to biological targets. Standard esterification conditions can be employed. [12]
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq).
-
Acid Chloride Addition: Cool the solution to 0 °C and slowly add the desired acid chloride (R-COCl, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
III. Application in Kinase Inhibitor Scaffolds
The pyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors. [5][6]The derivatives of this compound are ideal starting points for the synthesis of such inhibitors. For example, the aldehyde derivative can undergo further reactions to build complex side chains that can occupy hydrophobic pockets in the kinase active site, while the pyrazine nitrogen interacts with the hinge region.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its benzylic alcohol provide a robust platform for the generation of diverse libraries of compounds. The strategic incorporation of the pyrazine moiety makes this building block particularly well-suited for the development of novel kinase inhibitors and other therapeutic agents. The protocols outlined in this guide offer a solid foundation for researchers to utilize this powerful synthetic intermediate in their drug discovery programs.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst, 12(4), 145-161. [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Tetrahedron Letters, 79, 153288. [Link]
-
Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
RSC. (2021). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Lauth, A. M., & Itami, K. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Organic Syntheses. (2007). 4. Organic Syntheses, 84, 327. [Link]
-
Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
-
ResearchGate. (2000). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. [Link]
-
ResearchGate. (2013). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]
-
Li, H., Liu, Y., Wang, Y., & Liu, A. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7058. [Link]
-
ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(26), 2245-2264. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Manganese Dioxide [commonorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
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- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
Application Note & Protocols: Comprehensive Analytical Characterization of [4-(Pyrazin-2-yl)phenyl]methanol
Introduction and Rationale
[4-(Pyrazin-2-yl)phenyl]methanol, a heterocyclic aromatic alcohol, is a valuable building block in medicinal chemistry and materials science. Its structural motif, combining a phenylmethanol core with a pyrazine ring, imparts unique electronic and hydrogen-bonding capabilities, making it a precursor for pharmacologically active agents and functional materials.
The rigorous characterization of this intermediate is not merely a procedural step; it is the cornerstone of reproducible research and development. Ensuring the unequivocal identity, purity, and stability of this compound is critical for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a multi-technique approach to its characterization, explaining not just the "how" but the "why" behind each analytical choice. The protocols described herein form a self-validating system, where data from orthogonal methods converge to provide a complete and trustworthy profile of the molecule.
The Analytical Workflow: A Multi-Pronged Strategy
A robust analytical characterization relies on the integration of multiple techniques, each providing a unique piece of the molecular puzzle. The workflow for this compound is designed to move from broad structural confirmation to detailed purity analysis and solid-state property assessment.
Caption: Integrated analytical workflow for comprehensive characterization.
Part 1: Unambiguous Structural Elucidation
The primary goal is to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for structural elucidation in solution. It maps the carbon-hydrogen framework of a molecule, providing information on the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR).
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if the hydroxyl proton signal is of particular interest as it reduces the rate of proton exchange.
-
Internal Standard: Ensure the deuterated solvent contains tetramethylsilane (TMS, 0.03-0.05% v/v) as an internal standard, setting the chemical shift reference to 0.00 ppm.[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Results & Interpretation:
The structure of this compound has several distinct regions that give rise to characteristic signals. The aromatic protons of the phenyl ring are deshielded by the pyrazine ring, and protons on the pyrazine ring are strongly deshielded by the two nitrogen atoms.[2]
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazine Protons | H-a, H-b, H-c | ~8.5 - 9.1 | Multiplets/Singlets | 3H | Pyrazinyl-H |
| Phenyl Protons | H-d, H-e | ~7.5 - 8.2 | Doublets (AA'BB') | 4H | Phenyl-H |
| Methylene Protons | H-f | ~4.7 | Singlet | 2H | -CH₂- |
| Hydroxyl Proton | H-g | ~1.8 - 2.5 (variable) | Broad Singlet | 1H | -OH |
| ¹³C NMR Data (Predicted, 101 MHz, CDCl₃) | Signal | Chemical Shift (δ, ppm) | Assignment |
| Pyrazine Carbons | C-a, C-b, C-c | ~142 - 155 | Pyrazinyl-C |
| Phenyl Carbons | C-d, C-e, C-ipso | ~127 - 142 | Phenyl-C |
| Methylene Carbon | C-f | ~65 | -CH₂- |
Caption: Structure with proton assignments for NMR.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns offer corroborating evidence for the proposed structure.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a TOF mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI. This is chosen because the nitrogen atoms in the pyrazine ring are readily protonated.
-
Mass Range: m/z 100-500.
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical exact mass calculated for the molecular formula C₁₁H₁₁N₂O⁺.
Expected Results & Interpretation:
The primary confirmation comes from matching the observed mass with the theoretical mass.
| Ion | Formula | Theoretical m/z (Monoisotopic) | Observed m/z |
| [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.0866 | ~187.087 |
| [M+Na]⁺ | C₁₁H₁₀N₂ONa⁺ | 209.0685 | ~209.069 |
| [M+H-H₂O]⁺ | C₁₁H₉N₂⁺ | 169.0760 | ~169.076 |
The observation of the protonated molecule [M+H]⁺ at m/z ≈ 187.0866 is the key indicator.[3] The presence of adducts like [M+Na]⁺ is common. A significant fragment resulting from the loss of water ([M+H-H₂O]⁺) from the benzyl alcohol moiety is also expected.[3]
Part 2: Purity Assessment and Functional Group Confirmation
Once the structure is confirmed, the focus shifts to determining the purity of the bulk material and re-confirming the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry-standard technique for separating a target compound from impurities, including starting materials, by-products, and degradation products. It provides a quantitative measure of purity. A reversed-phase method is suitable for this moderately polar molecule.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm (The pyrazine and phenyl rings provide strong chromophores).
-
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Prepare working solutions by diluting the stock to ~0.1 mg/mL.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate purity using the area percent method. For accurate quantification, a validated method using a reference standard is required.[4][5]
Expected Results: A single major peak with a stable retention time. Purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. It serves as an excellent orthogonal method for identity confirmation.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Expected Results & Interpretation:
The spectrum should display characteristic bands confirming the key structural features of the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group; broadening is due to hydrogen bonding.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Characteristic of hydrogens on the phenyl and pyrazine rings.[2][7] |
| < 3000 | C-H Stretch | Aliphatic (-CH₂) | Corresponds to the methylene group. |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings | Complex vibrations from the phenyl and pyrazine ring systems.[2][8] |
| 1260 - 1050 (strong) | C-O Stretch | Alcohol (C-O) | Confirms the carbon-oxygen single bond of the alcohol. |
Part 3: Solid-State and Physicochemical Properties
For a compound intended for further development, understanding its solid-state behavior is crucial. Thermal analysis provides key insights into melting point, thermal stability, and the presence of bound solvents or different crystalline forms (polymorphs).[9][10]
Thermal Analysis (DSC & TGA)
Causality:
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and detect phase transitions.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the content of volatile components like water or residual solvents.[11]
Protocol: DSC/TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to 300 °C or higher at a constant rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Identify the onset and peak temperature of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point.
-
TGA: Analyze the thermogram for any mass loss steps. The temperature at which significant mass loss begins is an indicator of thermal decomposition.
-
Expected Results:
-
DSC: A single, sharp endothermic peak indicating the melting point. A broad peak or multiple peaks could suggest the presence of impurities or multiple crystalline forms.
-
TGA: The TGA curve should be flat (no mass loss) up to a high temperature (e.g., >150 °C), indicating the absence of volatile solvents and good thermal stability. A sharp drop in mass indicates decomposition.[9]
Conclusion
The analytical methods detailed in this guide provide a comprehensive and self-validating framework for the characterization of this compound. By integrating data from NMR and MS for structural elucidation, HPLC for purity assessment, FT-IR for functional group confirmation, and thermal analysis for solid-state properties, researchers can establish a complete and reliable profile of this important chemical intermediate. This rigorous approach ensures data integrity and is fundamental to successful drug discovery and development programs.
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- Royal Society of Chemistry. (2021). Supporting Information for Catalytic Asymmetric Photoreduction of Ketones.
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- Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
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- ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- SciTePress. (n.d.).
- ATB. (n.d.). [2-(4-Methyl-1-piperazinyl)phenyl]methanol.
- BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Comparative Guide to the Characterization and Validation of 4-Chlorophenyl-2-pyridinylmethanol Enantiomers.
- ResearchGate. (n.d.).
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- Alchem.Pharmtech. (n.d.). (4-(Pyrazin-2-yl)phenyl)methanol.
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Application Note & Protocol: Synthesis of [4-(Pyrazin-2-yl)phenyl]methanol via Suzuki-Miyaura Coupling
Abstract: This document provides a comprehensive guide for the synthesis of [4-(Pyrazin-2-yl)phenyl]methanol, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[1][2][3] We detail a reliable, step-by-step procedure for the coupling of (4-(hydroxymethyl)phenyl)boronic acid with a 2-halopyrazine. This guide delves into the mechanistic underpinnings of the reaction, critical parameter selection, process optimization, and troubleshooting, aiming to equip researchers with the expertise to successfully execute and adapt this synthesis for their specific needs.
Introduction and Scientific Rationale
The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern drug discovery and materials science.[3] The target molecule, this compound, incorporates a pyrazine ring, a privileged heterocycle found in numerous bioactive compounds, and a versatile hydroxymethyl-functionalized phenyl ring, which allows for further synthetic elaboration.[4]
The Suzuki-Miyaura coupling is the chosen synthetic strategy due to its exceptional functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and typically mild reaction conditions.[2][5] This makes it particularly suitable for coupling partners like ours, which contain a potentially sensitive primary alcohol. The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the pyrazine and phenyl rings, catalyzed by a palladium complex.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-halopyrazine. This forms a Pd(II) complex. The reactivity order for the halide is typically I > Br >> Cl.[1]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 4-(hydroxymethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.[1] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis (~1-2 mmol). Researchers should perform appropriate risk assessments before commencing.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Chloropyrazine | ≥98% | Can be substituted with 2-bromopyrazine for higher reactivity. |
| (4-(Hydroxymethyl)phenyl)boronic acid | ≥97% | Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Air-sensitive. Handle quickly or in a glovebox. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Finely ground powder is preferred. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Must be degassed thoroughly before use. |
| Deionized Water | High Purity | Must be degassed thoroughly before use. |
| Ethyl Acetate | ACS Grade | For extraction and chromatography. |
| Hexanes | ACS Grade | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying organic layers. |
Equipment
-
Round-bottom flask or reaction vial suitable for heating under reflux
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Execution
Step-by-Step Procedure:
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Briefly open the flask and add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with an inert gas for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask (to achieve a concentration of ~0.1 M with respect to the 2-chloropyrazine).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 1:1 Ethyl Acetate/Hexanes. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.[8]
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purification and Characterization
The crude product is typically a solid or viscous oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate in hexanes is usually effective at separating the product from nonpolar impurities and baseline material.
-
Characterization: The structure and purity of the isolated this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Parameter Discussion and Troubleshooting
The success of the Suzuki-Miyaura coupling depends on the careful selection of several components.[5]
| Parameter | Choice & Rationale | Common Problems & Solutions |
| Palladium Source | Pd(PPh₃)₄: A reliable, general-purpose Pd(0) catalyst that does not require an in-situ reduction step. For electron-deficient heterocycles like pyrazine, other catalysts with specialized ligands (e.g., those based on N-heterocyclic carbenes or bulky biarylphosphines) can also be highly effective.[9][10] | Low Yield/No Reaction: Catalyst may have decomposed. Ensure all reagents and solvents are thoroughly degassed and an inert atmosphere is maintained.[11] Consider a more robust catalyst/ligand system. |
| Base | K₂CO₃: A moderately strong inorganic base, effective for activating the boronic acid without being harsh enough to cause significant side reactions with the alcohol functionality. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective but also more expensive.[11] | Incomplete Conversion: Base may not be strong enough or soluble enough. Ensure the base is a fine powder. A switch to K₃PO₄ or using a phase-transfer catalyst may help.[12] |
| Solvent | Dioxane/Water (4:1): A common biphasic system. Dioxane solubilizes the organic components and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][13] | Poor Solubility/Slow Reaction: Adjust the solvent ratio. Other solvents like Toluene, THF, or DMF can be used, but the optimal base and temperature may change.[12][13] |
| Boronic Acid | (4-(Hydroxymethyl)phenyl)boronic acid: Prone to decomposition via protodeboronation, especially at high temperatures or non-optimal pH.[3] Using a slight excess (1.1-1.3 eq) is recommended. | Homocoupling of Boronic Acid: This side reaction is promoted by oxygen.[13] Rigorous degassing is critical. Lowering the reaction temperature may also help.[14] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are irritants and should be handled with care in a well-ventilated fume hood.[15]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Inert Gas: Reactions under pressure or in sealed vessels should be conducted behind a blast shield.[6]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
ResearchGate. Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available from: [Link]
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
PubMed Central. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Available from: [Link]
-
Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]
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Application Notes and Protocols: [4-(Pyrazin-2-yl)phenyl]methanol in Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
[4-(Pyrazin-2-yl)phenyl]methanol is a bifunctional organic molecule that holds significant promise as a versatile building block in the realm of materials science. Its structure, featuring a pyrazine ring linked to a phenylmethanol group, offers a unique combination of properties that can be exploited in the synthesis of advanced materials. The pyrazine moiety, an electron-deficient N-heterocycle, provides coordination sites for metal ions, making it an excellent candidate for the construction of metal-organic frameworks (MOFs). Simultaneously, the phenylmethanol group serves as a reactive handle for polymerization or for the introduction of further functionalities, enabling the creation of novel polymers and bespoke organic molecules for electronic applications.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in materials science. We will explore its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), as a monomer for the creation of functional polymers, and as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The protocols described herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, grounded in established chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 545421-49-6 | Apollo Scientific |
| Molecular Formula | C₁₁H₁₀N₂O | ChemScene |
| Molecular Weight | 186.21 g/mol | ChemScene |
| Synonyms | 2-[4-(Hydroxymethyl)phenyl]pyrazine, 4-(Pyrazin-2-yl)benzyl alcohol | Apollo Scientific |
| Appearance | Off-white to yellow solid (typical) | N/A |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and alcohols. | General Knowledge |
Application I: Ligand for Metal-Organic Framework (MOF) Synthesis
The pyrazine ring in this compound contains two nitrogen atoms in a 1,4-arrangement, which can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of MOFs. The presence of the methanol group offers an intriguing possibility for post-synthetic modification, allowing for the introduction of further functionality into the MOF structure.
Scientific Rationale
MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is critical in determining the topology, porosity, and functionality of the resulting framework. Pyrazine-based ligands are well-known to form robust frameworks with interesting properties for gas storage and separation.[1][2] The use of this compound as a ligand introduces a reactive hydroxyl group into the framework, which can be further functionalized, for example, through esterification or etherification, to tune the surface properties of the pores.[3][4]
Experimental Workflow: MOF Synthesis
Caption: Solvothermal synthesis of a MOF using this compound.
Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound as the organic linker. The solvothermal method is widely used for MOF synthesis as it promotes the formation of high-quality crystals.[5][6][7][8]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 37.2 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Causality: The molar ratio of ligand to metal salt is a critical parameter that influences the coordination environment and the final structure of the MOF. A 1:1 ratio is a common starting point for bidentate linkers. DMF is a high-boiling polar aprotic solvent that is effective at dissolving both the organic ligand and the metal salt.
-
-
Solvothermal Reaction:
-
Transfer the clear solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Causality: The elevated temperature and pressure in the sealed autoclave facilitate the reaction between the metal ions and the ligand, leading to the nucleation and growth of MOF crystals. The slow cooling rate helps to obtain larger, well-defined crystals.
-
-
Product Isolation and Washing:
-
After cooling, carefully open the autoclave and collect the crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Decant the supernatant and wash the product with fresh DMF (3 x 10 mL), centrifuging and decanting after each wash.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the high-boiling DMF with a more volatile solvent.
-
Causality: The washing steps are crucial to remove any unreacted starting materials and impurities trapped within the pores of the MOF. Solvent exchange with a lower boiling point solvent like ethanol facilitates the subsequent activation process.[6][9]
-
-
Activation:
-
After the final wash, decant the ethanol and transfer the wet solid to a vacuum oven.
-
Heat the sample under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
-
The resulting activated MOF should be stored in a desiccator to prevent re-adsorption of moisture.
-
Causality: Activation is the process of removing guest solvent molecules from the pores of the MOF, which is essential to access the full surface area and porosity of the material for applications such as gas storage or catalysis.[9]
-
Application II: Monomer for Polymer Synthesis
The benzyl alcohol functionality of this compound can be utilized for polymerization reactions, leading to the formation of polymers with the pyrazine moiety as a repeating side group. These polymers could exhibit interesting thermal, electronic, or coordination properties.
Scientific Rationale
The acid-catalyzed polymerization of benzyl alcohol is a known method to produce poly(phenylenemethylene).[10][11] This reaction proceeds via the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution with another monomer unit. Applying this chemistry to this compound would result in a polymer with a poly(phenylenemethylene) backbone and pendant pyrazine groups. The presence of the electron-withdrawing pyrazine ring may influence the polymerization process and the properties of the resulting polymer.
Experimental Workflow: Polymerization
Caption: Two-step synthesis of a conjugated molecule for OLED applications.
Protocol 1: Oxidation of this compound to 4-(Pyrazin-2-yl)benzaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde. Several methods are available for this transformation; a mild and efficient method using Eosin Y as a photocatalyst is presented here as a green alternative to traditional heavy-metal oxidants. [12][13][14] Materials:
-
This compound
-
Eosin Y
-
Acetonitrile (MeCN)
-
Blue LED light source
-
Oxygen balloon
-
Schlenk flask
-
Standard glassware for work-up and purification (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 186 mg (1.0 mmol) of this compound and Eosin Y (1-2 mol%).
-
Add 10 mL of acetonitrile.
-
Seal the flask, evacuate and backfill with oxygen three times, and finally leave it under an oxygen balloon.
-
Causality: Eosin Y is a photocatalyst that, upon irradiation with visible light, can initiate the oxidation process. Oxygen from the balloon serves as the terminal oxidant in this catalytic cycle.
-
-
Photochemical Reaction:
-
Place the flask in front of a blue LED light source and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-36 hours.
-
Causality: The blue light excites the Eosin Y catalyst, which then abstracts a hydrogen atom from the benzyl alcohol, initiating the oxidation cascade that ultimately yields the aldehyde. [14]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(Pyrazin-2-yl)benzaldehyde.
-
Protocol 2: Suzuki Coupling to Synthesize a Donor-Acceptor Molecule
This protocol describes the Suzuki coupling of a halogenated pyrazine derivative with an arylboronic acid to create a donor-acceptor type molecule. For this example, we will assume the starting material is 2-bromo-5-(4-(hydroxymethyl)phenyl)pyrazine, which can be synthesized via standard methods. The Suzuki coupling will be performed on the bromo-pyrazine moiety.
Materials:
-
2-Bromo-5-(4-(hydroxymethyl)phenyl)pyrazine (or a similar halogenated derivative)
-
A suitable arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the halogenated pyrazine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, for example, Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Causality: The palladium catalyst is the core of the Suzuki reaction, facilitating the cross-coupling. The base is required to activate the boronic acid. An inert atmosphere is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
-
Coupling Reaction:
-
Heat the reaction mixture to reflux (e.g., 90 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired final molecule.
-
Conclusion
This compound is a promising and versatile building block for materials science. Its bifunctional nature allows for its use as a ligand in the synthesis of functionalizable MOFs, as a monomer for novel pyrazine-containing polymers, and as a key intermediate for the construction of complex organic molecules for optoelectronic applications. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in creating next-generation materials. The scientific rationale behind each step is explained to empower researchers to adapt and optimize these methods for their specific research goals.
References
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available at: [Link]
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ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
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University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]
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Banks, R. E., et al. (1993). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 34(3), 647-648. Available at: [Link]
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Olazar, M., Arandes, J. M., Bilbao, J., & Romero, A. (1988). Polymerization of benzyl alcohol in gaseous phase on a Y zeolite. Industrial & Engineering Chemistry Research, 27(9), 1743-1748. Available at: [Link]
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University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]
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RSC Publishing. (2018). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C. Available at: [Link]
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He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. Available at: [Link]
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Sharma, S., Kumar, M., & Bhalla, V. (2023). Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling. European Journal of Organic Chemistry, 26(31), e202300594. Available at: [Link]
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Stan, C., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3457-3470. Available at: [Link]
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Liu, S. (2021). Design, Synthesis and Electroluminescence Applications of Pyrazine Derivatives-Based Long-wavelength Thermally Activated Delayed Fluorescent Emitters. City University of Hong Kong. Available at: [Link]
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ResearchGate. (n.d.). 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS. Available at: [Link]
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Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. Available at: [Link]
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Burrows, A. D. (2013). CHAPTER 3: Post-synthetic Modification of MOFs. In Metal Organic Frameworks as Heterogeneous Catalysts. Royal Society of Chemistry. Available at: [Link]
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Marques, E. F. C., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(12), 2119. Available at: [Link]
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Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]
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Publications of the IAS Fellows. (2023). Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling. Available at: [Link]
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Mondloch, J. E., et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (79), e50433. Available at: [Link]
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ResearchGate. (n.d.). Post‐synthetic Modification of MOFs. Available at: [Link]
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Zhang, C. Y., & Tour, J. M. (2004). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 126(23), 7244–7253. Available at: [Link]
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KEK. (n.d.). Synthesis and Characterization of Ruthenium Metal-Organic Frameworks with a Pyrazine Ligand. Available at: [Link]
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Li, B., et al. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(1), 183-189. Available at: [Link]
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Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 38(5), 1315-1329. Available at: [Link]
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Thomas, K. R. J., et al. (2020). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 44(28), 12136-12147. Available at: [Link]
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Illinois Chemistry. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Available at: [Link]
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Sun, L., et al. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. Inorganic Chemistry, 56(6), 3336–3343. Available at: [Link]
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Wang, Z., et al. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 3(39), 19645-19656. Available at: [Link]
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Zhang, D., et al. (2019). Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. Frontiers in Chemistry, 7, 350. Available at: [Link]
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ResearchGate. (n.d.). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. Available at: [Link]
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Miao, Y., et al. (2019). Novel carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts for red PhOLEDs with a high brightness. New Journal of Chemistry, 43(15), 5894-5901. Available at: [Link]
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Application Note & Protocols: A Framework for the In Vitro Bioactivity Profiling of [4-(Pyrazin-2-yl)phenyl]methanol
Introduction: Unlocking the Potential of a Novel Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity. Its derivatives have demonstrated a vast therapeutic range, including applications in oncology, infectious diseases, and neurology[1][2][3][4]. The subject of this guide, [4-(Pyrazin-2-yl)phenyl]methanol, is a novel small molecule featuring this key pyrazine core[5]. While its specific biological targets are yet to be elucidated, its structural class warrants a systematic and scientifically rigorous investigation.
This document serves as an advanced guide for researchers initiating the in vitro characterization of this compound. Instead of providing a rigid, pre-defined assay, we present an expert-driven strategic framework. This framework is designed to efficiently probe for activity against a high-value, clinically relevant target class associated with pyrazine-like structures—orphan G protein-coupled receptors (GPCRs)—while simultaneously establishing a critical baseline for cytotoxicity. Our primary focus will be on the orphan receptor GPR139 , a promising CNS target for which several pyrazine-containing modulators have been identified[6][7].
The protocols herein are designed as a self-validating system, employing an orthogonal assay approach to confirm primary findings and a counter-screen to eliminate confounding factors like cytotoxicity. This ensures that the generated data is both robust and readily interpretable, providing a solid foundation for further drug development efforts.
Part 1: Rationale for Target Selection — GPR139
The decision to prioritize GPR139 for the initial screening of this compound is based on a convergence of scientific evidence:
-
Target Class Precedent: The orphan GPCR GPR139 is predominantly expressed in the central nervous system, including the habenula and striatum, and is considered a compelling therapeutic target for neuropsychiatric disorders[8][9].
-
Structural Analogs: Virtual screening campaigns and subsequent functional assays have successfully identified pyrazine-containing small molecules as potent GPR139 agonists[6][7]. This establishes a clear scientific premise for investigating this compound for similar activity.
-
Well-Defined Signaling Pathway: GPR139 primarily couples to Gαq/11 G-proteins[9][10]. Activation of this pathway initiates a well-characterized signaling cascade: Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca²⁺), a robust and readily measurable event[8]. This signaling can also lead to the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK), providing a valuable orthogonal endpoint for confirmation[6].
The diagram below illustrates this primary signaling cascade.
Caption: GPR139 Gq/11 signaling pathway.
Part 2: A Validated Experimental Workflow
A logical, multi-stage approach is essential for the efficient and accurate profiling of a novel compound. We propose the following workflow, which progresses from a high-throughput primary screen to a confirmatory orthogonal assay and a crucial cytotoxicity counter-screen.
Caption: Proposed screening cascade for compound characterization.
Part 3: Detailed Experimental Protocols
Protocol 1: GPR139-Mediated Calcium Mobilization Assay
Principle: This assay quantifies the transient increase in intracellular calcium concentration following GPR139 activation. Cells stably expressing GPR139 are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca²⁺ from the endoplasmic reticulum leads to a sharp increase in fluorescence, which is measured in real-time by a plate reader.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human GPR139 (e.g., from DiscoverX or created in-house). A parental (non-transfected) cell line should be used as a negative control.
-
Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Reference Agonist: JNJ-63533054 or a similar known GPR139 agonist for positive control[8][9].
-
Reagents:
-
Fluo-4 AM Calcium Imaging Kit (e.g., from Thermo Fisher Scientific).
-
Probenecid (water-soluble). The inclusion of probenecid is critical as it inhibits organic anion transporters, preventing the premature efflux of the dye from the cytoplasm and ensuring a stable baseline signal.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR Tetra, FlexStation 3).
-
Standard cell culture equipment (incubator, biosafety cabinet).
-
384-well, black-walled, clear-bottom assay plates.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate the GPR139-expressing HEK293 cells in 384-well plates at a density of 15,000-20,000 cells per well in their standard growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer containing probenecid, according to the manufacturer's instructions.
-
Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. This two-temperature incubation ensures both efficient dye uptake and complete de-esterification within the cell.
-
-
Compound Preparation:
-
Prepare a serial dilution plate (e.g., 11-point, 1:3 dilution series) of this compound and the reference agonist in Assay Buffer. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts. Include a vehicle-only control (e.g., Assay Buffer with 0.5% DMSO).
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader. Set the instrument to read fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline reading for 15-20 seconds.
-
Program the instrument to automatically inject 20 µL of the compound dilutions from the source plate into the cell plate.
-
Continue reading fluorescence for an additional 120-180 seconds to capture the full kinetic response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).
-
Protocol 2: Orthogonal GPR139-Mediated ERK Phosphorylation Assay (ELISA)
Principle: As a downstream consequence of Gq/11 activation, the MAPK/ERK pathway can be stimulated. This assay provides an orthogonal confirmation of GPR139 activation by quantifying the level of phosphorylated ERK1/2 (pERK). This endpoint is less transient than calcium flux and validates the activity through a different branch of the signaling cascade[6].
Materials:
-
Cells: GPR139-expressing HEK293 cells.
-
Compound: this compound and reference agonist.
-
Reagents:
-
Serum-free cell culture medium.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
pERK1/2 and Total ERK1/2 ELISA Kit (e.g., from R&D Systems, Cisbio HTRF).
-
-
Equipment:
-
Standard cell culture plates (96-well).
-
Plate reader capable of colorimetric or time-resolved fluorescence detection.
-
Step-by-Step Methodology:
-
Cell Seeding and Starvation: Seed GPR139-expressing cells in 96-well plates and grow to ~90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. Serum starvation is essential to reduce basal levels of ERK phosphorylation, thereby increasing the signal-to-background ratio of the assay.
-
Compound Stimulation: Treat the starved cells with various concentrations of this compound or the reference agonist for 5-10 minutes at 37°C. Include a vehicle control.
-
Cell Lysis: Aspirate the medium and immediately add 50 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 20 minutes with gentle agitation.
-
ELISA Protocol:
-
Perform the sandwich ELISA according to the manufacturer's protocol. Briefly, this involves adding the cell lysates to wells pre-coated with a capture antibody (e.g., anti-Total ERK).
-
A detection antibody specific for the phosphorylated form of ERK (anti-pERK) is then added, followed by a conjugated secondary antibody and substrate for signal generation.
-
-
Data Analysis:
-
Quantify the pERK signal (e.g., absorbance at 450 nm). It is best practice to run a parallel plate to measure Total ERK to normalize the pERK signal, accounting for any variations in cell number per well.
-
Plot the normalized pERK signal against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 3: General Cytotoxicity Counter-Screen (MTS Assay)
Principle: This assay is a critical counter-screen to ensure that any observed activity in the primary assays is not a false positive resulting from compound-induced cell death. The MTS assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by absorbance.
Materials:
-
Cells: Use the parental HEK293 cell line (not expressing GPR139) to assess general cytotoxicity.
-
Compound: this compound.
-
Positive Control: A known cytotoxic agent like Staurosporine or Doxorubicin.
-
Reagents: MTS reagent (e.g., CellTiter 96 AQueous One Solution from Promega).
-
Equipment: Standard 96-well clear plates, absorbance plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add a wide concentration range of this compound to the cells. The concentration range should cover and exceed the active concentrations observed in the functional assays. Incubate for a period relevant to the primary assays (e.g., 24 hours to assess longer-term toxicity).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm.
-
Data Analysis:
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration.
-
Determine the CC₅₀ (concentration for 50% cytotoxicity).
-
Part 4: Data Interpretation & Expected Outcomes
The combined results from this workflow will allow for a clear classification of the compound's initial bioactivity.
| Scenario | Calcium Mobilization (EC₅₀) | pERK ELISA (EC₅₀) | MTS Cytotoxicity (CC₅₀) | Interpretation & Next Steps |
| 1. Potent & Selective Agonist | < 10 µM | < 10 µM | > 50 µM | Confirmed GPR139 Agonist. The compound is active in two distinct signaling readouts and shows a good selectivity window (>5-fold) over its cytotoxic concentration. Proceed to selectivity screening against other GPCRs and in vivo studies. |
| 2. Non-Specific / Cytotoxic | < 10 µM | < 10 µM | < 10 µM | Likely Cytotoxic. The apparent activity in functional assays occurs at the same concentration as cell death. The compound is likely a false positive. Deprioritize. |
| 3. Pathway-Biased Agonist | < 10 µM | > 50 µM (Inactive) | > 50 µM | Possible Biased Agonist. The compound activates the calcium pathway but not the ERK pathway. This is an interesting result that warrants further investigation into biased signaling. |
| 4. Inactive Compound | > 50 µM (Inactive) | > 50 µM (Inactive) | > 50 µM | Inactive at GPR139. The compound shows no activity against the selected target. Consider screening against other targets based on the pyrazine scaffold's known activities. |
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. By focusing on the validated CNS target GPR139 and employing a workflow of primary, orthogonal, and counter-screening assays, researchers can efficiently determine if the compound is a specific modulator of this receptor. This structured approach ensures the generation of high-quality, interpretable data, which is paramount for making informed decisions in the early stages of any drug discovery program.
References
- LML-134 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).
- Front Cover: The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders (ChemMedChem 13/2019). (2019). ResearchGate.
- Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139 | Request PDF. (n.d.). ResearchGate.
- Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. (2023). PubMed.
- The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders. (2019). PubMed.
- The discovery of LML134, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders. (2019). Novartis OAK.
- Effect of LML134 on brain H3 receptor occupancy in healthy volunteers. (n.d.). Health Research Authority.
- The safety and effects of the trial drug LML134 for people who work at night. (n.d.). novctrd.com.
- Wakefulness control in the healthy brain. HA: histamine, H1R. (n.d.). ResearchGate.
- Pharmacology and function of the orphan GPR139 G protein‐coupled receptor. (n.d.). PMC.
- Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139. (n.d.). Enamine.
- The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. (n.d.). PubMed Central.
- This compound. (n.d.). Apollo Scientific.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. (2012). PubMed.
- 5-[(piperidin-4-yl)methoxy]pyrazin-2-yl}phenyl)methanamine. (n.d.). PubChem.
- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PMC - NIH.
- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed.
- Synthesis And Biological Evaluation Of Some Pyrazole Derivatives As Anti-malarial Agents. (n.d.). Pdf & Doc.
- Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (n.d.). PubMed.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PMC - NIH.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed.
- Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (n.d.). PubMed Central.
- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC - NIH.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC - NIH.
- WO2000015657A1 - Piperizine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and 53. (n.d.). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Purification of [4-(Pyrazin-2-yl)phenyl]methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of [4-(Pyrazin-2-yl)phenyl]methanol. This key heterocyclic building block, while valuable, often presents specific purification hurdles related to its unique physicochemical properties. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow and ensure the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, analysis, and purification of this compound.
Q1: What are the most common impurities I should expect from a typical synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, which commonly involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Key impurities to anticipate include:
-
Unreacted Starting Materials: Such as 2-halopyrazine or (4-(hydroxymethyl)phenyl)boronic acid.
-
Homocoupling Byproducts: Biphenyl-type impurities formed from the boronic acid starting material.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, leading to the formation of [4-(Pyrazin-2-yl)phenyl]formaldehyde or the corresponding carboxylic acid.
-
Catalyst Residues: Residual palladium from the cross-coupling reaction can persist and may impart a dark color to the final product.
-
Solvent Adducts: Trapped solvents from the reaction or workup (e.g., THF, Dioxane, Toluene).
Q2: How stable is this compound? What are the recommended storage conditions?
A2: The molecule is generally stable under standard laboratory conditions. However, two primary degradation pathways exist. The benzylic alcohol can be slowly oxidized by atmospheric oxygen, especially if exposed to light or heat. Additionally, N-phenylpiperazine derivatives, which share structural similarities, can be susceptible to hydrolytic degradation in strongly acidic or alkaline environments[1]. For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C to 4°C).
Q3: Which analytical techniques are most effective for assessing the purity of the final product?
A3: A combination of methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% TFA or formic acid as a modifier) is typically effective[2].
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and detecting organic impurities that may not be visible by other methods.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying impurities.
Q4: My crude product is a dark, sticky oil instead of a solid. What is the best initial step?
A4: An oily crude product often indicates the presence of significant impurities or residual solvent that inhibits crystallization. Instead of attempting direct recrystallization, the most effective first step is purification by column chromatography. If you suspect high levels of a non-polar solvent, you can first attempt trituration by stirring the oil vigorously with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce precipitation of the more polar product, which can then be filtered.
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges during the purification process.
Problem 1: My compound streaks badly on the silica TLC plate, making it difficult to assess purity or choose a solvent system for column chromatography.
-
Probable Cause: The basic nitrogen atoms on the pyrazine ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes tailing or streaking.
-
Solution: To mitigate this interaction, you need to modify your mobile phase. Add a small amount of a basic modifier to the eluent.
-
Recommended Action: Add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your eluent system (e.g., 50% Ethyl Acetate / 50% Hexane + 1% TEA). This will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.
-
Problem 2: During column chromatography, an impurity is co-eluting with my product. I can't get baseline separation.
-
Probable Cause: The impurity has a polarity very similar to your target compound in the chosen solvent system.
-
Solution: You must alter the selectivity of the chromatographic system. There are two primary strategies:
-
Change the Mobile Phase Composition: Drastically change the nature of the solvents used. If you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. The different solvent properties can alter the specific interactions with your compound and the impurity, often improving separation.
-
Change the Stationary Phase: If altering the mobile phase is ineffective, the next step is to use a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for nitrogen-containing compounds. Alternatively, consider using reverse-phase flash chromatography (C18 silica) if the equipment is available.[3]
-
Problem 3: My recrystallization yield is extremely low, or nothing crystallizes out of solution.
-
Probable Cause: This is typically due to one of two issues: either the chosen solvent is too good at dissolving the compound (even when cold), or too much solvent was used.
-
Solution: A systematic approach to solvent selection and technique is required.
-
Action 1: Employ a Solvent/Anti-Solvent System. This is often more effective than a single-solvent recrystallization. Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate). Then, slowly add a "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes persistently cloudy. Re-heat gently to clarify and then allow to cool slowly.[4]
-
Action 2: Reduce Solvent Volume. If using a single solvent, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid. If you have already added too much, carefully evaporate some of the solvent to re-concentrate the solution before attempting to cool it again.
-
Action 3: Induce Crystallization. If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
-
Problem 4: The final product is pure by NMR and HPLC, but it has a persistent yellow or brown color.
-
Probable Cause: The color is likely due to trace amounts of palladium catalyst from the synthesis or high molecular weight polymeric byproducts. These are often present in such small quantities that they are not easily detected by standard NMR or HPLC.
-
Solution: These color bodies can often be removed with an activated charcoal treatment.
-
Protocol: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Heat the mixture to a gentle boil for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The resulting filtrate should be colorless. You can then proceed to crystallize the product or remove the solvent under reduced pressure.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying multi-gram quantities of crude this compound.[5]
-
Eluent Selection:
-
Using TLC, identify a solvent system that provides a retention factor (Rƒ) of ~0.3 for the target compound.
-
Start with a 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed.
-
If streaking is observed, add 1% triethylamine (TEA) to the eluent mixture. A common starting system is 49.5% Hexane / 49.5% Ethyl Acetate / 1% TEA.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column with silica gel (230-400 mesh) using the "slurry method" with your chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is ideal for a final polishing step on material that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) to each tube.
-
The ideal single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
-
For a two-solvent system, find one solvent that dissolves the compound well (e.g., methanol) and an anti-solvent that it is insoluble in (e.g., water).[4][6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Rapid cooling will trap impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Section 4: Data & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | Calculated |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogs[7] |
| Polarity | Polar, due to the pyrazine ring and hydroxyl group | Structural Analysis |
| Hydrogen Bond Donor | 1 (from -OH) | Structural Analysis |
| Hydrogen Bond Acceptor | 3 (from N atoms and O atom) | Structural Analysis |
Table 2: Recommended Solvent Systems for Purification & Analysis
| Technique | Stationary Phase | Recommended Solvent System (v/v) | Rationale & Comments |
| TLC / Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 1:1) + 1% TEA | Good starting point for general purification. TEA minimizes peak tailing. |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Offers different selectivity; useful if impurities co-elute in the Hex/EtOAc system. | |
| Recrystallization | N/A | Ethyl Acetate / Hexane | A good solvent/anti-solvent pair for compounds of moderate polarity. |
| N/A | Methanol / Water | A polar solvent/anti-solvent pair. Dissolve in hot methanol, add water until cloudy. | |
| Reverse-Phase HPLC | C18 Silica | Acetonitrile / Water with 0.1% TFA | Standard system for purity analysis of polar, aromatic compounds.[2] |
Diagrams
References
-
National Institutes of Health (NIH). (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]
- Google Patents. (Year N/A). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
-
National Center for Biotechnology Information (NCBI). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
- Google Patents. (Year N/A). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
-
National Institutes of Health (NIH). (Year N/A). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available at: [Link]
-
PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]
- Semantic Scholar. (Year N/A). Synthesis and characterization of a series of phenyl piperazine based ligands.
- LGC Standards. (n.d.). 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol.
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (Year N/A). KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
-
Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]
- Bouling Chemical Co., Limited. (n.d.). 2-Piperazinemethanol, 4-(Phenylmethyl)-, (2S).
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (n.d.).
- Biosynth. (n.d.). Phenyl(1H-pyrazol-4-yl)methanol.
- ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol.
- United Nations Office on Drugs and Crime. (n.d.).
- PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 7. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for [4-(Pyrazin-2-yl)phenyl]methanol synthesis
Welcome to the dedicated technical support guide for the synthesis of [4-(Pyrazin-2-yl)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of this valuable pyrazine-containing building block.
The synthesis of this compound is typically achieved via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of an intermediate aldehyde. Each step presents unique challenges that can impact yield, purity, and scalability. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
I. Synthetic Workflow Overview
The most common and reliable route to this compound involves two key transformations. Understanding this workflow is the first step in effective troubleshooting.
Caption: Synthetic route to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The Suzuki-Miyaura cross-coupling is undoubtedly the most challenging step. The use of an electron-deficient heteroaromatic halide (2-chloropyrazine) can lead to sluggish reactions and side products if not properly optimized.[1][2] Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount for success.
Q2: Can I use 2-bromopyrazine instead of 2-chloropyrazine?
A2: Yes, and it may even be advantageous. Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, which can lead to lower catalyst loadings, milder reaction conditions, and higher yields. However, 2-chloropyrazine is often more cost-effective for large-scale synthesis, making its optimization a valuable endeavor.
Q3: My boronic acid seems to be degrading. What can I do?
A3: Boronic acids, especially those with electron-withdrawing groups like the formyl group, can be susceptible to protodeboronation, where the C-B bond is cleaved. To mitigate this, use fresh, high-purity boronic acid, ensure your solvent is anhydrous (if using a non-aqueous system), and consider using more stable boronic esters like pinacol esters.[3]
Q4: Are there any specific safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed. Palladium catalysts can be pyrophoric, and care should be taken when handling them. Some organic solvents are flammable and toxic. The reduction step often involves sodium borohydride, which reacts with water to produce flammable hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This section addresses common issues encountered during the coupling of 2-chloropyrazine and (4-formylphenyl)boronic acid.
Issue 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has been deactivated by oxygen.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3] Degas all solvents and reagents thoroughly before use. Using a pre-catalyst that is readily activated can also be beneficial.
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical when using less reactive aryl chlorides.[1]
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step.
-
Poor Solubility of Reactants: If reactants are not in solution, the reaction kinetics will be severely hindered.
Caption: Troubleshooting decision tree for low conversion.
Issue 2: Formation of Significant Side Products
Potential Causes & Solutions
-
Homocoupling of Boronic Acid: This side reaction forms 4,4'-diformylbiphenyl and is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing and maintaining an inert atmosphere are critical.[3] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precursors.
-
-
Dehalogenation of 2-Chloropyrazine: The starting material is reduced, leading to pyrazine formation.
-
Solution: This can be influenced by the solvent and base. Switching to a non-coordinating base or a different solvent system may help. Ensure the boronic acid is of high quality, as impurities can sometimes facilitate this pathway.[3]
-
-
Protodeboronation: The boronic acid is converted to benzaldehyde.
-
Solution: Minimize water content in the reaction if possible (though often required), use a higher equivalent of boronic acid (e.g., 1.2-1.5 eq.), or switch to a more stable boronic ester.
-
Table 1: Recommended Suzuki Coupling Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Aryl-Cl) |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | - | SPhos (2-4 mol%) |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or DMF |
| Temperature | 80-100 °C | 100-110 °C |
| Notes | Good starting point for more reactive halides. | More effective for challenging 2-chloropyrazine coupling. |
IV. Troubleshooting Guide: Aldehyde Reduction
The reduction of 4-(pyrazin-2-yl)benzaldehyde to the target alcohol is generally a high-yielding transformation, but issues can still arise.
Issue: Incomplete Reduction or Formation of Impurities
Potential Causes & Solutions
-
Insufficient Reducing Agent: The stoichiometry may be off, or the reagent may have degraded.
-
Solution: Use fresh sodium borohydride (NaBH₄). While 1 equivalent is theoretically sufficient, using 1.5-2.0 equivalents is often practical to ensure complete conversion.
-
-
Reaction with Solvent: NaBH₄ can react with protic solvents like methanol or ethanol.
-
Solution: While methanol is a common solvent for these reductions, the reaction should be performed at a controlled temperature (e.g., 0 °C to room temperature) to minimize reaction with the solvent. Adding the NaBH₄ portion-wise can also help maintain control.
-
-
Difficult Work-up and Purification: The final product can be quite polar and may have some water solubility, complicating extraction.
-
Solution: After quenching the reaction (e.g., with water or dilute acid), saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into solvents like ethyl acetate or dichloromethane. Purification is typically achieved by silica gel chromatography.
-
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Pyrazin-2-yl)benzaldehyde
-
To a Schlenk flask, add (4-formylphenyl)boronic acid (1.2 eq.), 2-chloropyrazine (1.0 eq.), cesium carbonate (2.0 eq.), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 1.5 mol%; SPhos, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., dioxane/water 4:1) via cannula.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldehyde as a solid.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(pyrazin-2-yl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
VI. References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Sci-Hub. Catalyst Controlled Regioselective Suzuki Cross‐Coupling of 2‐(4‐Bromophenyl)‐5‐chloropyrazine.
-
Apollo Scientific. This compound.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Sources
- 1. quora.com [quora.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: [4-(Pyrazin-2-yl)phenyl]methanol Reactions
Welcome to the technical support center for the synthesis and analysis of [4-(Pyrazin-2-yl)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. In our experience, while the synthesis of this molecule is generally robust, the formation of subtle, and sometimes confounding, byproducts can impact yield, purity, and the overall success of subsequent synthetic steps.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common impurities. We will delve into the causality behind these side reactions and provide validated protocols for both synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is lower than expected, and I see a significant amount of a volatile, non-polar byproduct in my crude NMR. What is the likely culprit?
Plausible Cause: Protodeboronation of the Boronic Acid Starting Material
This is one of the most common failure modes in Suzuki-Miyaura cross-coupling reactions. Protodeboronation is the cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond. In the synthesis of this compound, this side reaction consumes the (4-(hydroxymethyl)phenyl)boronic acid, converting it into toluene.
Causality: The mechanism of protodeboronation is often base-catalyzed and is particularly problematic in aqueous basic conditions, which are standard for Suzuki couplings.[1][2] The boronic acid, or more typically its boronate ester, can undergo hydrolysis to the boronic acid, which is then susceptible to protonolysis.[1] This process directly competes with the desired transmetalation step in the catalytic cycle, reducing the amount of boronic acid available to couple with the pyrazine partner.
Diagnostic Steps:
-
Crude ¹H NMR Analysis: Look for the characteristic signals of toluene . You will see a sharp singlet for the methyl group around 2.3-2.4 ppm and a complex multiplet for the aromatic protons between 7.1-7.3 ppm .[2]
-
GC-MS Analysis: Given its volatility, toluene is easily detected by GC-MS. Spike a small aliquot of your crude reaction mixture with authentic toluene to confirm the peak identity by retention time and mass spectrum.
Corrective Actions:
-
Use Anhydrous Conditions: Employ rigorously dried solvents (e.g., dioxane, toluene, or DMF) and fresh, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).
-
Employ Boronate Esters: (4-(hydroxymethyl)phenyl)boronic acid pinacol ester is generally more stable and less prone to premature protodeboronation than the free boronic acid.[3]
-
"Slow-Release" Strategy: Use a protecting group on the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid into the reaction, keeping its standing concentration low and minimizing side reactions.[3]
FAQ 2: My TLC/LC-MS shows a major, more polar byproduct with a mass roughly double that of my benzyl alcohol starting material. What is this impurity?
Plausible Cause: Oxidative Homocoupling of the Boronic Acid
This byproduct is almost certainly 4,4'-bis(hydroxymethyl)-1,1'-biphenyl , the result of two molecules of (4-(hydroxymethyl)phenyl)boronic acid coupling together.
Causality: This side reaction is catalyzed by the palladium(0) species in the catalytic cycle, especially in the presence of oxygen.[4][5] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl byproduct, consuming the palladium catalyst and the boronic acid reagent.[4][6] Failure to properly degas the reaction mixture is the primary cause.
Diagnostic Steps:
-
LC-MS Analysis: The homocoupled product will have an expected [M+H]⁺ of approximately m/z 215.1 . Its retention time will likely be longer (more retained on reverse phase) than the starting boronic acid but potentially close to the desired product depending on the column and method.
-
¹H NMR Analysis: The ¹H NMR spectrum of 4,4'-bis(hydroxymethyl)-1,1'-biphenyl is highly symmetrical. Look for two doublets in the aromatic region (around 7.5-7.6 ppm and 7.3-7.4 ppm) and a singlet for the two -CH₂OH groups around 4.7 ppm.[3]
Corrective Actions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by subjecting the flask to several freeze-pump-thaw cycles.
-
Use a Pd(II) Pre-catalyst: Pd(II) pre-catalysts are often more stable to air than Pd(0) sources like Pd(PPh₃)₄ and are reduced in situ to the active Pd(0) species once the reaction begins under an inert atmosphere.
FAQ 3: I've successfully purified my product, but on standing or during subsequent reactions, I observe the appearance of two new, more polar spots on TLC. What is happening?
Plausible Cause: Oxidation of the Benzylic Alcohol
The product, this compound, contains a benzylic alcohol functional group, which is susceptible to oxidation. The two new impurities are likely the corresponding aldehyde and carboxylic acid.
-
[4-(Pyrazin-2-yl)benzaldehyde] (First oxidation product)
-
[4-(Pyrazin-2-yl)benzoic acid] (Second oxidation product)
Causality: This can occur via air oxidation, especially if the product is stored in solution, exposed to light, or contains trace metal impurities that can catalyze oxidation. Certain reagents used in subsequent steps (e.g., oxidizing agents, strong bases) can also promote this transformation.
Diagnostic Steps:
-
LC-MS Monitoring: Track the appearance of new peaks.
-
The aldehyde will have an expected [M-H]⁻ of m/z 183.1 .[7]
-
The carboxylic acid will have an expected [M-H]⁻ of m/z 199.1 .
-
-
¹H NMR Analysis:
-
The appearance of a singlet around 10.0 ppm is a clear indicator of the aldehyde proton.
-
The disappearance of the -CH₂- signal (around 4.7 ppm) and the -OH proton signal confirms the transformation. The carboxylic acid proton signal may be broad and difficult to observe.
-
-
FTIR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ for the aldehyde or 1680-1710 cm⁻¹ for the carboxylic acid.
Corrective Actions:
-
Proper Storage: Store the purified solid product under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer to minimize degradation.
-
Avoid Air Exposure in Solution: When preparing solutions for subsequent reactions, use degassed solvents and maintain an inert atmosphere.
-
Reaction Sequence: If a subsequent step involves oxidation, consider if the benzylic alcohol needs to be protected (e.g., as a silyl ether or benzyl ether) prior to that step.
Summary of Potential Byproducts
| Byproduct Name | Structure | Formation Pathway | Key Analytical Signatures |
| Toluene | C₇H₈ | Protodeboronation | ¹H NMR: Singlet ~2.3 ppm (CH₃), Multiplet ~7.2 ppm (Ar-H).[2] GC-MS: Confirmed by retention time and MS fragmentation. |
| 4,4'-Bis(hydroxymethyl)-1,1'-biphenyl | C₁₄H₁₄O₂ | Homocoupling | LC-MS: [M+H]⁺ ~215.1.[3] ¹H NMR: Symmetrical pattern with two aromatic doublets and one -CH₂OH singlet. |
| [4-(Pyrazin-2-yl)benzaldehyde] | C₁₁H₈N₂O | Product Oxidation | LC-MS: [M-H]⁻ ~183.1.[7] ¹H NMR: Aldehyde proton singlet ~10.0 ppm. |
| [4-(Pyrazin-2-yl)benzoic acid] | C₁₁H₈N₂O₂ | Product Oxidation | LC-MS: [M-H]⁻ ~199.1.[8] IR: Broad O-H stretch, C=O stretch ~1700 cm⁻¹. |
| Pyrazine | C₄H₄N₂ | Dehalogenation | ¹H NMR: Sharp singlet ~8.6 ppm.[9] GC-MS: m/z 80.[10] |
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is designed to minimize the formation of common byproducts.
Dot-language script for the experimental workflow.
Caption: Recommended Suzuki-Miyaura synthesis workflow.
Protocol 2: Troubleshooting Workflow for an Unknown Byproduct
This decision tree provides a logical path to identify an unknown impurity observed during your reaction.
Dot-language script for the troubleshooting workflow.
Caption: Decision tree for byproduct identification.
References
-
Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168). Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved January 17, 2026, from [Link]
-
Scite.ai. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-Bis(hydroxymethyl)biphenyl. PubChem Compound Summary for CID 611786. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved January 17, 2026, from [Link]
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PubChemLite. (n.d.). 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(pyrazin-2-yl)benzaldehyde. Retrieved January 17, 2026, from [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 17, 2026, from [Link]
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CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. Retrieved January 17, 2026, from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of diphenylpyrazine derivative.
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National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved January 17, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved January 17, 2026, from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 17, 2026, from [Link]
Sources
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Technical Support Center: Troubleshooting Suzuki Coupling with Pyrazine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and practical solutions for challenges encountered during experimentation. Pyrazines, as electron-deficient N-heterocycles, present unique obstacles compared to standard aryl coupling partners, primarily due to catalyst inhibition and challenging activation. This resource synthesizes field-proven insights and established literature to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: Why is my Suzuki coupling with a pyrazine halide failing or giving very low yield?
Low or no yield is the most frequent issue and typically stems from one of three core problems:
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2][3] This is the most common reason for failure with N-heterocycles.[4][5]
-
Inappropriate Catalyst System: Pyrazine substrates, especially chloropyrazines, often require more specialized, highly active catalysts than standard aryl halides. Traditional catalysts like Pd(PPh₃)₄ frequently fail to provide any product.[6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is particularly critical for these sensitive substrates and can lead to reaction failure if not properly optimized.[7]
Q2: I'm starting a new project with a pyrazine halide. What are the best general starting conditions?
For a new pyrazine coupling, especially with a challenging chloropyrazine, a robust starting point is crucial. Consider a microwave-assisted protocol, which often improves yields and reduces reaction times for heterocyclic substrates.[8][9]
-
Catalyst: A modern pre-catalyst like an XPhos-Pd-G2 or SPhos-Pd-G2 (1-3 mol%).
-
Ligand: Use a slight excess of the corresponding ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd).
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents). These are effective but generally mild enough to prevent base-sensitive side reactions.[2]
-
Boron Source: Use the corresponding boronic acid pinacol ester (1.2-1.5 equivalents) to minimize protodeboronation.[10][11]
-
Temperature: 120-150 °C under microwave irradiation for 15-30 minutes.[13]
Always run the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3][14]
Q3: My reaction stalls and does not go to completion. What should I try first?
Incomplete conversion with pyrazine substrates often points to gradual catalyst deactivation. Before re-optimizing the entire system, consider these interventions:
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be sufficient to drive the reaction to completion.[15]
-
Switch to a More Robust Ligand: If you are using a simple phosphine ligand, switch to a sterically bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos). These ligands are designed to accelerate the key steps of the catalytic cycle and protect the palladium center from deactivation.[3]
-
Employ Microwave Heating: If you are using conventional heating, switching to microwave irradiation can often overcome the activation barrier and shorten reaction times, preventing prolonged exposure of the catalyst to the inhibiting substrate.[8][16]
Q4: I'm seeing a significant amount of a side product corresponding to the protonated version of my boronic acid. How can I prevent this?
This side product results from protodeboronation , a common competing reaction, especially with heteroaryl boronic acids.[6][17] To mitigate this:
-
Use Boronate Esters: The most effective solution is to replace the boronic acid with a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[11][18] These are significantly more resistant to premature hydrolysis and protodeboronation.
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching from hydroxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) can help.[2]
-
Minimize Water: While often necessary, excess water can facilitate this side reaction. Try reducing the water content in your solvent system or, for advanced applications, explore anhydrous coupling conditions.[19]
Q5: How do I choose between a boronic acid and a boronic ester for my pyrazine coupling?
The choice is a trade-off between reactivity, stability, and cost.[10]
| Feature | Boronic Acid | Boronic Ester (e.g., Pinacol) |
| Reactivity | Generally higher; transmetalation can be faster.[20] | Generally lower; may require slightly higher temperatures or longer reaction times.[18] |
| Stability | Often unstable; prone to dehydration (forming boroxines) and protodeboronation.[7][20] | Highly stable, crystalline solids. Easier to handle, purify, and store.[10][11] |
| Reproducibility | Can be inconsistent due to degradation and variable hydration states.[20] | High reproducibility due to superior stability. Ideal for multi-step synthesis. |
| Cost | Often less expensive per gram. | Higher initial purchase price but can offer better long-term value by avoiding waste.[10] |
Recommendation: For initial screening or when the boronic acid is known to be stable, it can be a cost-effective choice. For complex, multi-step syntheses, or when protodeboronation is a known issue, boronic esters are the superior choice for reliability and reproducibility.[10][11]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
This guide provides a systematic approach to diagnosing and solving a failed reaction.
The core challenge with pyrazine substrates is the propensity of the ring nitrogens to act as Lewis bases and coordinate to the palladium(II) center. This sequesters the catalyst in an off-cycle, inactive state, preventing it from participating in transmetalation or reductive elimination.[1][5]
-
Mechanism of Inhibition: The lone pair on a pyrazine nitrogen can bind to the electron-deficient Pd(II) intermediate formed after oxidative addition. This coordination can be strong enough to outcompete the desired transmetalation step with the boronate complex. In some cases, this can lead to the formation of stable, inactive dimeric palladium complexes.[1][21]
Caption: Suzuki Cycle with Pyrazine Inhibition Pathway.
-
Solution: The most effective strategy is to use a ligand that is both electron-rich and sterically bulky .
-
Electron-rich ligands (e.g., those with alkylphosphine or dialkylbiarylphosphine motifs) make the palladium center more electron-rich, which speeds up the rate-limiting oxidative addition step for chloro- and bromo-pyrazines and facilitates the final reductive elimination.[3][22]
-
Sterically bulky ligands (e.g., XPhos, SPhos, t-Bu₃P) physically block the pyrazine nitrogen from accessing and coordinating to the palladium center, thereby preventing catalyst inhibition.[3][14]
-
The "one-size-fits-all" approach fails for pyrazine couplings. The choice of catalyst and ligand is the most critical parameter for success.[2][3]
| Substrate | Recommended Catalyst/Ligand System | Rationale & Comments |
| Chloropyrazines | Pd₂ (dba)₃ + XPhos/SPhos/RuPhos orXPhos-Pd-G2/G3/G4 Pre-catalyst | Chloropyrazines are the least reactive halide and require a highly active catalyst system to facilitate oxidative addition.[2][6] Buchwald ligands and their corresponding pre-catalysts are the gold standard here.[3][14] |
| Bromopyrazines | Pd(OAc)₂ + SPhos/XPhos orPdCl₂(dppf) | More reactive than chlorides, but still benefit greatly from bulky, electron-rich ligands. PdCl₂(dppf) can be effective for less-hindered substrates. |
| Iodopyrazines | Pd(PPh₃)₄ orPd(OAc)₂ + PPh₃ | Iodopyrazines are the most reactive and may couple under more "classical" conditions.[2] However, if yields are low, switching to a Buchwald-type system is still recommended. |
The base has a crucial role: it activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[23]
| Base | Strength | Common Use Case & Comments |
| K₃PO₄ | Moderate | Often an excellent first choice. Good balance of reactivity and mildness, minimizing side reactions. Soluble in water co-solvent.[1] |
| Cs₂CO₃ | Moderate | Highly effective, often provides higher yields than other carbonates due to its high solubility in organic solvents and the "cesium effect". Can be used in aqueous or anhydrous conditions.[24] |
| K₂CO₃ / Na₂CO₃ | Moderate | Standard, cost-effective choices. Often used in aqueous solvent mixtures. Na₂CO₃ has been found to be highly effective in some systems.[25][26] |
| KF | Weak | Used for substrates with base-labile functional groups (e.g., esters). The reaction is typically slower.[23] |
| NaOH / KOH | Strong | Generally avoided unless necessary. High basicity can promote catalyst decomposition and significant protodeboronation of the boronic acid.[12][27] |
Troubleshooting Strategy: If a reaction with K₂CO₃ is sluggish, switching to K₃PO₄ or Cs₂CO₃ is a logical next step.
Problem 2: Significant Side Product Formation
As discussed in the FAQs, this is the hydrolytic cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom. It is catalyzed by both acid and base and is a major issue for many heteroarylboronic acids.[6][17]
-
Solution:
-
Primary: Switch from a boronic acid to a pinacol boronate ester (R-Bpin).[11] This is the most robust solution.
-
Secondary: Use a milder base (K₃PO₄ instead of NaOH) and minimize the amount of water in the reaction.[2][12]
-
Tertiary: Add the boronic acid in portions throughout the reaction, or use a larger excess (1.5-2.0 equivalents), though this is less atom-economical.[6]
-
This side reaction forms a biaryl from two molecules of the boronic acid partner. It is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst.
-
Solution:
-
Rigorous Degassing: Ensure the reaction solvent and vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[14][28]
-
Use High-Purity Reagents: Ensure the palladium catalyst has not been partially oxidized during storage. Using stable pre-catalysts can circumvent this issue.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Chloropyrazine
This protocol provides a robust starting point for challenging chloropyrazine substrates.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the chloropyrazine (0.5 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (0.65 mmol, 1.3 equiv.), and cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water.
-
Inerting: Seal the vial with a septum cap. Purge the vessel by bubbling argon through the solution via a needle for 15 minutes.
-
Reaction Execution: Place the vial in a microwave reactor. Irradiate the mixture with stirring at 130 °C for 20-40 minutes.
-
Monitoring & Work-up: After cooling, check the reaction progress by TLC or LC-MS. If complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Decision Workflow
Use this workflow to systematically address a failed or low-yielding reaction.
Caption: Systematic Troubleshooting Workflow.
References
-
Boutin, J. A., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Organic Syntheses, Coll. Vol. 10, p.701 (2004); Vol. 79, p.229 (2002). Link
-
Bolliger, J. L., & Frech, C. M. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(29), 10244–10259. Link
-
Al-Masum, M., & Al-Aabed, S. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(9), 10793–10805. Link
-
BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. BenchChem. Link
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. BenchChem. Link
-
Verma, A., & Kumar, V. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 7(12), 384. Link
-
Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3589–3608. Link
-
Cottet, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841–2855. Link
-
BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem. Link
-
Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS. Link
-
Cottet, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2841–2855. Link
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Z-ul-Haq, M., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(1), 125. Link
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587–1600. Link
-
Williams, C. M., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Link
-
Foubelo, F., & Yus, M. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(18), 2603–2610. Link
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Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Link
-
Vedejs, E., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(10), 1253–1257. Link
-
Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894–5898. Link
-
Williams, C. M., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Link
-
Das, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. Link
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem. Link
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. BenchChem. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Link
-
The Organic Chemist. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Link
-
Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. Link
-
ResearchGate Community. (2017). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Link
-
Bolliger, J. L., & Frech, C. M. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Link
-
ResearchGate Community. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Link
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem. Link
-
Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Link
-
ResearchGate Community. (2014). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Link
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Link
-
Özkal, E., et al. (2016). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
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Bolliger, J. L., & Frech, C. M. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Link
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Technical Support Center: Managing Impurities in Scaled-Up Synthesis of Pyrazine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the scale-up of pyrazine compound synthesis. Impurities introduced or formed during manufacturing can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] Controlling these impurities is a critical quality attribute and a primary challenge during process scale-up.[3][4]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of pyrazine synthesis, offering insights into root causes and providing actionable, step-by-step solutions.
Problem 1: An unknown impurity peak consistently appears in the HPLC analysis of our scaled-up batch, which was absent or negligible at the lab scale.
Potential Root Causes:
-
Thermal Degradation: Longer reaction times or localized "hot spots" in larger reactors can lead to the degradation of starting materials, intermediates, or the final product. Many pyrazine syntheses are sensitive to reaction conditions.[5]
-
Incomplete Reactions or Side Reactions: Mass transfer limitations in larger vessels can alter reaction kinetics, favoring the formation of by-products or leaving starting materials unreacted. Some synthesis routes, like the condensation of α-diketones with 1,2-diamines, proceed through a dihydropyrazine intermediate that must be fully oxidized to prevent it from being an impurity.[5]
-
Change in Raw Material Purity: The purity profile of raw materials from a new, larger-scale supplier may differ, introducing novel impurities.[2][3]
-
Catalyst-Related Impurities: Inefficient removal of catalysts or catalyst-derived by-products can be more challenging at a larger scale.
Recommended Actions & Scientific Rationale:
-
Characterize the Impurity (Identification): The first step is to understand what you are dealing with.[6] Utilize hyphenated analytical techniques to get a preliminary identification.
-
LC-MS Analysis: This will provide the molecular weight of the impurity, offering the first clue to its identity. It is a highly sensitive technique for determining molecular structures.[2][7]
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (>0.10%), isolate a small quantity using preparative HPLC or flash chromatography.[8] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[2][9]
-
-
Investigate the Root Cause (Mechanistic Understanding):
-
Stress Studies: Perform forced degradation studies on the final product (e.g., exposure to heat, acid, base, oxidant) to see if the impurity can be intentionally generated. This helps confirm if it is a degradation product.
-
Re-evaluate Reaction Conditions: Monitor the internal temperature of the reactor carefully to identify any exotherms or hot spots. Consider optimizing mixing (stirring speed) to improve mass and heat transfer.[2]
-
Analyze Starting Materials: Obtain and analyze a sample of the raw materials used in the scaled-up batch. Compare their impurity profiles to the lab-scale materials.
-
-
Implement a Control Strategy:
-
Process Optimization: Adjust reaction parameters such as temperature, reaction time, or the rate of reagent addition to minimize the formation of the impurity.[2][4] For instance, a lower reaction temperature held for a longer duration might prevent thermal degradation.
-
Purification Enhancement: Develop a more robust purification method. If the impurity co-crystallizes with the product, a different recrystallization solvent system may be needed.[5] Alternatively, a polishing step using column chromatography might be required.[6][10]
-
Workflow for Impurity Identification and Control
Caption: Workflow for identifying and controlling a novel impurity.
Problem 2: The yield of our recrystallization purification dropped significantly upon scale-up.
Potential Root Causes:
-
Unfavorable Crystallization Kinetics: The thermodynamics and kinetics of crystallization can change dramatically with scale. Slower, uncontrolled cooling in large vessels can lead to the formation of very large crystals that trap impurities, or alternatively, rapid cooling at the vessel walls can cause "shock cooling," leading to the precipitation of fine, impure particles.[5][11]
-
Solvent-to-Solute Ratio: The optimal solvent volume is critical. Using too much solvent will result in the product remaining in the mother liquor, thus reducing the isolated yield.[11]
-
Inadequate Mixing: Poor mixing in a large crystallizer can lead to non-homogenous saturation levels, resulting in inefficient crystallization.
Recommended Actions & Scientific Rationale:
-
Optimize Cooling Profile: Do not simply let the large vessel cool at its own rate. Implement a controlled cooling profile (e.g., 10-20°C per hour) to promote the growth of uniform, pure crystals. Slow cooling is crucial for forming a selective crystal lattice that excludes impurities.[11]
-
Determine Metastable Zone Width (MSZW): For robust, scalable crystallization, understanding the MSZW is key. This is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth without rapid, uncontrolled precipitation.
-
Use Seeding: Introduce a small quantity of pure product crystals (seed crystals) at a specific temperature within the MSZW. This provides a template for crystal growth, leading to more consistent particle size and higher purity, which can improve yield by preventing loss to the mother liquor through crash precipitation.[11]
-
Re-evaluate Solvent Volume: Carefully recalculate the minimum amount of hot solvent needed to fully dissolve the crude product for the scaled-up quantity.[12] It is often better to start with slightly less solvent and add more if needed to avoid oversaturation.
Experimental Protocol: Optimizing Recrystallization of a Pyrazine Compound
-
Solvent Selection (Bench Scale):
-
Test a range of solvents to find one that dissolves the pyrazine compound well when hot but poorly when cold.[5][11] Common solvent pairs for pyrazines can include ethanol-water or ethyl acetate-hexane.[10][12]
-
The goal is to find a system where impurities are either highly soluble at all temperatures (remain in the mother liquor) or insoluble (can be hot-filtered).
-
-
Dissolution:
-
In the large-scale vessel, charge the crude pyrazine compound and the calculated minimal amount of the chosen solvent.
-
Heat the mixture with controlled agitation to just below the solvent's boiling point until all solids are dissolved.[11] If solids remain, add small additional volumes of solvent, allowing time for dissolution after each addition.
-
-
Controlled Cooling & Seeding:
-
Begin a slow, linear cooling ramp (e.g., 15°C/hour).
-
Once the solution is just below the saturation temperature, add 0.1-1.0% (w/w) of pure seed crystals.
-
Continue the controlled cooling to the final isolation temperature (e.g., 0-5°C).
-
-
Isolation and Drying:
-
Hold the slurry at the final temperature for 1-2 hours to maximize crystal growth.
-
Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.[11]
-
Dry the crystals under vacuum at a temperature well below the compound's melting point to remove residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in pyrazine synthesis?
Impurities in pyrazine synthesis, like in most pharmaceutical manufacturing, can be categorized into three main types:[2]
-
Organic Impurities: These are the most common and can be process-related or drug-related.
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from preceding steps.[2]
-
By-products: Substances formed from side reactions inherent to the synthetic route (e.g., incomplete oxidation of dihydropyrazine intermediates).[5][13]
-
Degradation Products: Impurities formed by the degradation of the API during manufacturing or storage.[2]
-
-
Inorganic Impurities: These can arise from catalysts, reagents, or equipment used during the manufacturing process. Examples include heavy metals or inorganic salts.
-
Residual Solvents: Solvents used during the synthesis or purification steps that are not completely removed.
Q2: Which regulatory guidelines should I follow for impurity control?
The primary guidelines are established by the International Council for Harmonisation (ICH).[1]
-
ICH Q3A (R2): Focuses on impurities in new drug substances (APIs). It sets thresholds for reporting, identifying, and qualifying impurities.[1][14][15]
-
ICH Q3B (R2): Addresses impurities in new drug products (the final dosage form).[1][16]
-
ICH Q3C (R9): Provides guidance on acceptable limits for residual solvents.[1][16]
-
ICH Q3D (R1): Outlines a risk-based approach for controlling elemental impurities.[1][16]
Table 1: ICH Q3A Identification and Qualification Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake. Data sourced from ICH Q3A (R2) guidelines.[1][17] |
Q3: What are the best analytical techniques for pyrazine impurity profiling?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[7][18]
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separating and quantifying non-volatile and thermally labile impurities. It is widely considered the gold standard for impurity analysis.[2][7][9]
-
Gas Chromatography (GC): This is ideal for analyzing volatile impurities, such as residual solvents or volatile by-products. It is often coupled with Mass Spectrometry (GC-MS).[2][9]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides molecular weight information, which is crucial for the initial identification of unknown impurities.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of an unknown impurity once it has been isolated.[2][9]
Table 2: Comparison of Key Analytical Techniques for Pyrazine Impurity Analysis
| Feature | HPLC / UPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed molecular structure information. |
| Applicability | Wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[9] | Volatile and semi-volatile pyrazine impurities and residual solvents.[9] | Structural elucidation and identification of unknown impurities; quantification is possible but less common.[9] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range) |
| Primary Use | Quantification and Separation | Identification of Volatiles | Unambiguous Structure ID |
Q4: How do I choose the right purification strategy when scaling up?
The choice of purification strategy depends on the physicochemical properties of your pyrazine compound and its impurities.[6]
Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization: This is the most efficient and scalable method for purifying solid compounds.[12] It is highly effective if a solvent can be found where the pyrazine has high solubility at elevated temperatures and low solubility at cool temperatures, while impurities remain in solution.[5][11]
-
Column Chromatography: While less scalable than crystallization, it is invaluable for removing closely related impurities that are difficult to separate otherwise.[5][6] It separates compounds based on differences in polarity.
-
Distillation: This method is suitable for volatile pyrazine compounds, separating them from non-volatile impurities based on differences in boiling points.[10]
-
Liquid-Liquid Extraction (LLE): Often used as an initial cleanup step during workup to remove highly polar or non-polar impurities from the reaction mixture.[10]
References
- Controlling Impurities In Drug Manufacturing. Toref.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurities Control Strategies In Pharmaceuticals: Why & How. Pharma Knowledge Forum.
- The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho.
- Types Of Impurities In Pharmaceutical Industry. Simson Pharma Limited.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia.
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy.
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
- Quality: impurities. European Medicines Agency (EMA).
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
- Pyrazine. Wikipedia.
- Synthesis and reactions of Pyrazine. Slideshare.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Synthesis and reactions of Pyrazine. YouTube.
- SOP: CRYSTALLIZ
- 6.2.2. Pyrazines. Unknown Source.
- Identifying common pitfalls in pyrazine synthesis and purific
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Pyrazine-impurities.
- How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
- Pyrazine. SIELC Technologies.
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Unknown Source.
- How to Purify an organic compound via recrystallization or reprecipitation?.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH.
- Guide for crystalliz
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
- Progress on the Synthesis Pathways and Pharmacological Effects of N
- Chemical Transformation of Pyrazine Deriv
- Mechanisms of pyrazine compounds formation and validation of raw material thermal processing during technological process based on the presence of pyrazine in raw spirits.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
- Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Unknown Source.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Custom Synthesis of Impurity Standards. Aquigen Bio Sciences.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Unknown Source.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. veeprho.com [veeprho.com]
- 4. toref-standards.com [toref-standards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 16. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 17. mca.gm [mca.gm]
- 18. biomedres.us [biomedres.us]
Technical Support Center: [4-(Pyrazin-2-yl)phenyl]methanol Stability and Degradation
Welcome to the technical support guide for [4-(Pyrazin-2-yl)phenyl]methanol. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide in-depth, field-proven insights into its stability and potential degradation pathways. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under typical laboratory and stress conditions?
A1: Based on its chemical structure, which features a benzylic alcohol and a pyrazine ring, this compound is primarily susceptible to oxidation .[1][2][3][4] The benzylic alcohol moiety (-CH₂OH) is a well-known site for oxidative transformation.
The most likely degradation pathway proceeds as follows:
-
Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, forming 4-(Pyrazin-2-yl)benzaldehyde .
-
Oxidation to Carboxylic Acid: This aldehyde can be further oxidized to the carboxylic acid, yielding 4-(Pyrazin-2-yl)benzoic acid .[1][5]
While the pyrazine ring itself is relatively stable, harsh oxidative conditions or specific photolytic stress could potentially lead to ring opening or modification, though this is considered a secondary pathway.[6] Hydrolysis is not expected to be a major degradation route as the molecule lacks readily hydrolyzable functional groups like esters or amides.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis during a stability study. What could they be?
A2: Unexpected peaks are common in stability and forced degradation studies.[7][8][9] Given the structure of this compound, these peaks likely correspond to the oxidative degradants mentioned in Q1.
To troubleshoot, consider the following:
-
Mass Spectrometry Data: Check the mass-to-charge ratio (m/z) of the new peaks.
-
A loss of 2 Da (-2 amu) from the parent mass likely corresponds to the formation of the aldehyde derivative, 4-(Pyrazin-2-yl)benzaldehyde .
-
A gain of 14 Da (+14 amu) from the parent mass (or +16 from the aldehyde) suggests the formation of the carboxylic acid, 4-(Pyrazin-2-yl)benzoic acid .
-
-
Forced Degradation Comparison: Compare the chromatograms from your stability sample to those from a controlled forced degradation study (see Protocol 1). Spiking your sample with minute quantities of standards from the oxidative stress arm of the study can help confirm the identity of the peaks.
-
Mobile Phase and Column: Ensure your analytical method is a "stability-indicating method," meaning it is capable of separating the parent compound from all potential degradation products.[8][9]
The table below summarizes the expected mass changes for the primary degradation products.
| Compound Name | Structure | Molar Mass ( g/mol ) | Mass Change from Parent |
| This compound (Parent) | C₁₁H₁₀N₂O | 186.21 | 0 |
| 4-(Pyrazin-2-yl)benzaldehyde (Degradant 1) | C₁₁H₈N₂O | 184.19 | -2.02 |
| 4-(Pyrazin-2-yl)benzoic acid (Degradant 2) | C₁₁H₈N₂O₂ | 200.19 | +13.98 |
Q3: My compound solution appears to be losing potency over time, even when stored in the dark. What is the likely cause?
A3: Loss of potency in the absence of light strongly suggests chemical degradation, most likely slow oxidation from dissolved oxygen in your solvent or exposure to air.[10] Benzylic alcohols can be sensitive to aerobic oxidation.[1][3]
Mitigation Strategies:
-
Use Degassed Solvents: Before preparing your solutions, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or by blanketing the headspace of your vial with nitrogen).
-
Antioxidants: For formulation development, the inclusion of a suitable antioxidant could be considered, but this would require extensive validation.
-
Solvent Choice: Ensure the solvent is of high purity and free from peroxide contaminants (e.g., aged ethers like THF or diethyl ether are notorious for this).
Q4: What are the recommended storage conditions for the solid compound and its solutions?
A4:
-
Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal for long-term storage.
-
Solutions: Solutions should be prepared fresh whenever possible using degassed solvents. For short-term storage, keep solutions in tightly capped vials with minimal headspace, protected from light, and refrigerated. For longer-term storage, consider freezing (-20 °C or -80 °C) under an inert atmosphere, but always perform a freeze-thaw stability study to ensure the compound does not degrade or precipitate upon cycling.
Visualizing Degradation and Experimental Design
To better understand the transformation and the experimental approach to studying it, the following diagrams have been created.
Caption: Predicted primary degradation pathway of the compound.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[7][11][12] The goal is to achieve 5-20% degradation of the active ingredient.[7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
2. Application of Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. Include an unstressed control sample stored at 5°C in the dark.
-
Acidic Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). b. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. c. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). b. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. c. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) (final concentration: 0.5 mg/mL in 3% H₂O₂). b. Keep at room temperature, protected from light. Withdraw aliquots at 1, 4, 8, and 24 hours.[7] c. Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, then dilute for analysis.
-
Thermal Degradation: a. Place a small amount of the solid compound in a vial. b. Heat in an oven at 80°C for 48 hours. c. Dissolve the stressed solid in the stock solution solvent for analysis.
-
Photolytic Degradation: a. Expose both the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][11] b. Keep a control sample wrapped in aluminum foil to exclude light. c. Prepare samples for analysis.
3. Analysis:
-
Analyze all samples (stressed and control) using a validated HPLC method, preferably with both UV and Mass Spectrometric detection (LC-MS) to identify the masses of any new peaks formed.
-
Calculate the percentage of degradation and attempt to achieve a mass balance close to 100%.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- A Review on Force Degradation Studies for Drug Substances. (n.d.).
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- ICH GUIDELINES: STRESS DEGRAD
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). PubMed.
- Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (n.d.).
- Radical Oxidation of Allylic and Benzylic Alcohols. (n.d.). JoVE.
- Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide C
- Proposed mechanism for the oxidation of benzyl alcohol. (2024).
- Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024).
- Pyrazines: occurrence, formation and biodegrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijcrt.org [ijcrt.org]
Technical Support Center: Resolving Solubility Challenges with [4-(Pyrazin-2-yl)phenyl]methanol
This guide is designed to provide you with a logical, step-by-step framework for diagnosing and resolving solubility issues you may encounter in your in vitro assays. We will move from simple adjustments to more systematic formulation strategies, explaining the scientific principles behind each recommendation.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific, acute problems encountered during experimental work.
Q1: My compound, [4-(Pyrazin-2-yl)phenyl]methanol, precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?
A1: The Phenomenon of "Crashing Out"
This is a classic sign of a compound exceeding its kinetic solubility limit . You have created a supersaturated aqueous solution by rapidly diluting the highly concentrated DMSO stock, and the compound is precipitating out of the thermodynamically unfavorable aqueous environment.[2] The core of the issue is the abrupt change in solvent polarity.
Immediate Corrective Actions:
-
Lower the Final Concentration: This is the simplest first step. Halve the final concentration of your compound and repeat the dilution. If it remains in solution, you may be able to proceed, but be aware you are working near its solubility limit.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial or stepwise dilution. Adding the stock to a smaller volume of buffer that is being vortexed vigorously can sometimes improve dissolution by minimizing localized high concentrations.
-
Increase Co-Solvent (DMSO) Concentration: The most common strategy is to ensure your final assay solution contains a low percentage of an organic co-solvent to increase the compound's solubility.[3] However, this must be balanced against the solvent's potential to interfere with the assay or cause cellular toxicity.[4]
-
Rule of Thumb: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[5][6] Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to confirm the solvent has no effect on your experimental outcome.
-
Q2: I've kept my final DMSO concentration at 0.5%, but my compound still precipitates at the desired therapeutic concentration. What are my next steps?
A2: Advanced Solubilization Strategies
When simple dilution fails, a more systematic approach is required. The goal is to modify the formulation to make the aqueous environment more hospitable to your compound.
Decision Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting compound precipitation.
1. Explore Alternative Co-solvents: While DMSO is ubiquitous, other co-solvents can be effective and may be less disruptive to your specific assay.[7] Polyethylene glycol 400 (PEG 400) and ethanol are common alternatives. A systematic screening approach is recommended (See Protocol 1 ).
Table 1: Common Co-Solvents for In Vitro Assays
| Co-Solvent | Typical Starting Final Conc. | Pros | Cons |
| DMSO | 0.1% - 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5%; may interfere with some enzyme assays.[8][9] |
| Ethanol | 0.1% - 1.0% | Volatile; often well-tolerated by cells in low concentrations. | Can cause protein denaturation at higher concentrations; less potent solvent than DMSO.[6] |
| PEG 400 | 0.5% - 2.0% | Low toxicity; can significantly enhance solubility. | Higher viscosity; may not be suitable for all automated liquid handlers.[3] |
| Glycerol | 1.0% - 5.0% | Very low toxicity; can also act as a stabilizer. | High viscosity; weaker solubilizing power for highly lipophilic compounds.[7] |
2. Consider pH Modification: The pyrazine and potential secondary amine groups in your molecule's structure mean its charge state could be pH-dependent. If your compound has a basic pKa, lowering the pH of your buffer (e.g., from 7.4 to 6.5) can protonate the molecule, increasing its polarity and aqueous solubility. Conversely, for acidic compounds, increasing the pH can have the same effect. This is a powerful technique but requires that your assay is tolerant of the pH change.[10]
3. Advanced Formulation with Excipients: For particularly challenging compounds, formulation excipients can be used. Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are truncated cone-shaped molecules that can encapsulate the lipophilic part of a drug molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[11][12] This effectively shields the drug from the water, dramatically increasing its solubility. Start with a 1-5% (w/v) solution of HP-β-CD in your buffer.
Q3: How can I systematically and quantitatively determine the solubility limit of my compound in my specific assay buffer?
A3: Perform a Kinetic Solubility Assay.
Instead of empirical trial and error, a kinetic solubility assay provides a quantitative measurement of your compound's solubility under specific conditions (e.g., in your exact assay buffer with 0.5% DMSO). This allows you to confidently know the maximum concentration you can achieve without precipitation. The most common methods are based on nephelometry (light scattering) or UV absorbance after filtration.[13][14] A detailed, practical protocol is provided below (See Protocol 2 ).
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A1: Understanding this distinction is crucial for interpreting your results.[15]
-
Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (like DMSO) and diluting it into an aqueous buffer.[16] The measurement is taken quickly (minutes to a few hours) and reflects the concentration at which the compound begins to precipitate from a supersaturated state. This is the type of solubility that most directly impacts high-throughput screening and routine in vitro assays.[13]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium. It is measured by adding an excess of the solid compound to the buffer, shaking it for an extended period (24-72 hours) until the dissolved and undissolved material are in equilibrium, and then measuring the concentration of the dissolved portion.[17] This value is critical for later-stage development, such as formulation for oral dosing.[15]
For your bench work, the kinetic solubility is the more practical and relevant value as it mimics your experimental procedure.
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A2: Proper handling is critical to ensure consistency and prevent degradation.
-
Solvent Choice: Use high-purity, anhydrous DMSO for your primary stock solution.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assays.
-
Dissolution: Ensure the compound is fully dissolved. Use gentle warming (to 30-37°C) and vortexing or sonication if necessary. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the atmosphere (DMSO is hygroscopic). Store at -20°C or -80°C, protected from light.
Q3: What is the absolute maximum concentration of DMSO I can use in a sensitive cell-based assay?
A3: This is highly cell-line dependent, but a general consensus exists.
-
Safe: ≤ 0.1% DMSO is generally considered safe for most cell lines with minimal impact on viability or function.
-
Cautionary: 0.1% to 0.5% DMSO is a widely used range, but you must run vehicle controls to ensure the solvent isn't affecting your results. Some sensitive cell types may show stress or altered gene expression in this range.[18]
-
High Risk: > 1.0% DMSO often leads to significant cytotoxicity, differentiation, or other off-target effects and should be avoided in cell-based experiments.[4][19]
Protocols
Protocol 1: A Practical Guide to Performing a Kinetic Solubility Assay
This protocol uses a UV-Vis plate reader to determine the kinetic solubility after filtering out precipitated compound.
Caption: Workflow for a filter-plate based kinetic solubility assay.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Your specific aqueous assay buffer
-
96-well filter plate (e.g., Millipore Multiscreen Solubility Filter Plate)
-
96-well UV-compatible collection plate
-
Multichannel pipette
-
Plate shaker
-
Vacuum manifold for 96-well plates
-
UV-Vis microplate reader
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of your aqueous assay buffer to each well of the 96-well filter plate.
-
Add Compound: In triplicate, add 2 µL of the 10 mM DMSO stock to the first three wells. This creates a nominal concentration of 100 µM and a final DMSO concentration of 1%.
-
Create Dilution Series: While not a true serial dilution in the final buffer, to test multiple concentrations, you can add varying concentrations of DMSO stock (prepared separately) to different wells. For example, add 2 µL of 5 mM stock for a 50 µM nominal concentration, 2 µL of 1 mM stock for 10 µM, etc.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1.5 to 2 hours. This allows time for precipitation to occur and reach a pseudo-equilibrium.[13]
-
Filtration: Place the filter plate on top of the UV-compatible collection plate. Apply vacuum using the manifold to pull the soluble portion of the sample through the filter into the collection plate.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max.
-
Analysis: Using a standard curve of the compound prepared in your assay buffer (with 1% DMSO to mimic the final solvent composition), convert the absorbance values to concentrations. Plot the measured concentration (Y-axis) versus the nominal concentration (X-axis). The point at which the curve plateaus is the kinetic solubility limit.
References
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Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Al-Edresi, G. A. N., Al-Quhali, M. S., & Al-Dhubiab, B. E. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Processes, 10(10), 2055. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Janaswamy, H., & Rao, M. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Drug Delivery Science and Technology, 25, 57-65. Retrieved from [Link]
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Zhang, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 13(2), 1039-1045. Retrieved from [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]
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Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1849-1872. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515239, (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]
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de Oliveira, G. A. P., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 36, e098. Retrieved from [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
- Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]
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Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1413-1420. Retrieved from [Link]
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Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]
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Galvao, J., et al. (2014). Cell viability following exposure to DMSO. ResearchGate. Retrieved from [Link]
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Wu, Y., et al. (2018). Mole fraction solubility of acetylpyrazine in pure solvents. ResearchGate. Retrieved from [Link]
- Thatipamula, R., & Palem, C. (2014).
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Al-Hamidi, H., & Edwards, K. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 11(1), 15492. Retrieved from [Link]
- Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1413-1420.
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El-Sherif, Y., & Tuki, A. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Retrieved from [Link]
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Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). 2-Piperazinemethanol, 4-(Phenylmethyl)-, (2S)-. Retrieved from [Link]
- Balakin, K. V., et al. (2006). In Vitro Solubility Assays in Drug Discovery. Expert Opinion on Drug Discovery, 1(3), 223-242.
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Al-Adl, M. S., et al. (2022). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Biotechnology & Biotechnological Equipment, 36(1), 228-236. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to [4-(Pyrazin-2-yl)phenyl]methanol and Structurally Related Bioactive Kinase Inhibitors
Introduction: The Privileged Pyrazine Scaffold in Drug Discovery
The pyrazine ring is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of molecules targeting various physiological pathways. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A particularly successful application of the pyrazine core has been in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5][6] This guide will explore the potential of [4-(Pyrazin-2-yl)phenyl]methanol as a foundational structure for bioactive compound development, comparing it with established and structurally related kinase inhibitors to elucidate key principles of structure-activity relationships (SAR) and guide future research.
This compound: A Structural Overview
This compound presents a simple yet intriguing scaffold, comprising a pyrazine ring linked to a phenylmethanol group. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its constituent parts suggest a potential for biological activity, particularly in the realm of kinase inhibition. The pyrazine moiety can act as a hinge-binder in the ATP-binding pocket of kinases, while the phenylmethanol portion offers a vector for substitution to enhance potency and selectivity.
Comparative Analysis with Bioactive Compounds
To understand the potential of the this compound scaffold, we will compare it with three classes of bioactive compounds: the groundbreaking phenylaminopyrimidine-based kinase inhibitors, Imatinib and Nilotinib, and a series of more structurally analogous aminopyrazine-based Nek2 inhibitors.
The Phenylaminopyrimidine Class: Imatinib and Nilotinib
Imatinib (Gleevec®) and its second-generation successor, Nilotinib (Tasigna®), are transformative drugs in the treatment of chronic myeloid leukemia (CML) and other cancers.[2][7] They function by targeting the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML pathogenesis.[8][9]
Chemical Structures:
| Compound | Structure |
| This compound | |
| Imatinib | |
| Nilotinib |
Mechanism of Action and Biological Activity:
Both Imatinib and Nilotinib are ATP-competitive inhibitors that bind to the inactive conformation of the Abl kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.[4][8] Nilotinib was specifically designed to be more potent than Imatinib and to overcome resistance mutations that can arise during Imatinib therapy.[4]
Quantitative Comparison of Kinase Inhibition:
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | v-Abl | 25 | [3] |
| c-Kit | 100 | [2] | |
| PDGFR | 100 | [2] | |
| Nilotinib | Bcr-Abl | <20 | [4][10] |
| c-Kit | 92 | [4] | |
| PDGFR | 69 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
The structures of Imatinib and Nilotinib, while more complex than this compound, highlight the importance of specific functional groups in achieving high potency and selectivity. The pyrimidine core, analogous in its hydrogen bonding capacity to the pyrazine ring, is crucial for hinge binding. The additional phenylamino and piperazine/imidazole moieties engage in further interactions within the ATP binding pocket, significantly enhancing affinity.
Aminopyrazine-Based Nek2 Inhibitors: A Closer Structural Comparison
A series of aminopyrazine-based compounds have been identified as inhibitors of the mitotic kinase Nek2.[11] These compounds share a closer structural resemblance to this compound and provide valuable insights into the SAR of this scaffold.
Chemical Structures:
| Compound | Structure |
| This compound | |
| Aminopyrazine Nek2 Inhibitor (Compound 2) | ![]() |
Structure-Activity Relationship (SAR) Analysis:
The aminopyrazine core of these inhibitors forms key hydrogen bonds with the hinge region of the Nek2 kinase.[11] The piperidine ring occupies a hydrophobic pocket, and substitutions on this ring have been shown to significantly impact potency. For example, the addition of a carboxylic acid group was found to interact with key residues like Tyr70, Lys37, and Asp159, enhancing binding affinity.[11] This demonstrates that even small modifications to a core scaffold can lead to substantial improvements in biological activity.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of novel compounds based on the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).
-
Assay Plate Setup: Add 5 µL of the diluted test compound or control to the wells of the assay plate.
-
Kinase Addition: Add 5 µL of the diluted kinase to each well, except for the no-kinase control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for the specific kinase.
-
Signal Detection: Add 20 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipet up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While this compound itself is a relatively simple molecule with uncharacterized biological activity, its pyrazine-phenyl core represents a promising starting point for the development of novel bioactive compounds, particularly kinase inhibitors. The comparative analysis with highly successful drugs like Imatinib and Nilotinib underscores the importance of strategic structural elaboration to achieve high potency and target selectivity. The SAR of more closely related aminopyrazine inhibitors provides a direct roadmap for modifying the this compound scaffold. Future research should focus on synthesizing derivatives with substitutions on the phenyl ring and modifications of the methanol group to explore interactions within the ATP-binding pockets of various kinases. The experimental protocols outlined in this guide provide a robust framework for evaluating the biological efficacy of these newly synthesized compounds, paving the way for the potential discovery of next-generation targeted therapeutics.
References
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Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. [Link]
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Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [Link]
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Imatinib: A Breakthrough of Targeted Therapy in Cancer. PubMed Central. [Link]
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Nilotinib. PubChem. [Link]
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Design, synthesis and biological activities of Nilotinib derivates as antitumor agents. PubMed. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Efficacy and Biological Activity of Imatinib in Metastatic Dermatofibrosarcoma Protuberans (DFSP). AACR Journals. [Link]
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Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. National Institutes of Health. [Link]
-
Molecular structures of nilotinib, imatinib and dasatinib. ResearchGate. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]
-
Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed. [Link]
-
GZD824 is a pan‐FGFR inhibitor. (A) Chemical structure of GZD824; (B)... ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
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A Head-to-Head Comparison: [4-(Pyrazin-2-yl)phenyl]methanol Analogs Versus Established Kinase Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. The pyrazine and pyrazole scaffolds have emerged as privileged structures, forming the core of numerous developmental and clinically approved anticancer agents. This guide provides a comprehensive biological activity screening comparison of a representative [4-(Pyrazin-2-yl)phenyl]methanol analog against established inhibitors of the MAPK signaling pathway, a critical mediator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.
Recent studies have highlighted the potential of pyrazole derivatives as potent inhibitors of BRAF, a key serine/threonine kinase in the MAPK cascade.[1][2][3][4][5][6] This guide will focus on a specific pyrazole analog, Compound 5r , which incorporates a phenyl-pyrazole core structurally related to the this compound scaffold and has demonstrated significant inhibitory activity against the BRAF V600E mutant.[3] We will objectively compare its in vitro performance with the well-established BRAF inhibitor Vemurafenib and the MEK inhibitor Trametinib .
The MAPK Signaling Pathway: A Primary Target in Cancer Therapy
The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, thereby regulating fundamental cellular processes.[7] Genetic alterations, particularly mutations in the BRAF gene, can lead to constitutive activation of this pathway, driving uncontrolled cell growth and proliferation in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid carcinoma.[5][7]
// Inhibitors node [shape=octagon, style=filled, fontcolor="#FFFFFF"]; Vemurafenib [label="Vemurafenib\n(BRAF Inhibitor)", fillcolor="#EA4335", peripheries=2]; Trametinib [label="Trametinib\n(MEK Inhibitor)", fillcolor="#FBBC05", peripheries=2]; Compound5r [label="Compound 5r\n(Analog)", fillcolor="#EA4335", peripheries=2];
Vemurafenib -> BRAF [edge_style=dashed, arrowhead=tee, color="#EA4335"]; Compound5r -> BRAF [edge_style=dashed, arrowhead=tee, color="#EA4335"]; Trametinib -> MEK [edge_style=dashed, arrowhead=tee, color="#FBBC05"]; } "MAPK Signaling Pathway and Inhibitor Targets"
Performance Comparison: In Vitro Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our representative this compound analog (Compound 5r) and the established inhibitors, Vemurafenib and Trametinib, against their respective kinase targets. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Cancer Cell Line (for cell-based data) | Reference |
| Compound 5r | BRAF V600E | 0.10 ± 0.01 | A375 (Melanoma) | [3] |
| Vemurafenib | BRAF V600E | 0.031 | - | [8] |
| Vemurafenib | BRAF V600E | 0.04 ± 0.004 | A375 (Melanoma) | [3] |
| Trametinib | MEK1 | 0.00092 | - | [9] |
| Trametinib | MEK2 | 0.0018 | - | [9] |
Analysis: The data clearly indicates that while Compound 5r demonstrates potent inhibition of BRAF V600E, Vemurafenib exhibits a slightly lower IC50 value, suggesting higher potency in a direct enzymatic assay. It is important to note that both compounds are in the nanomolar to low micromolar range, indicating significant biological activity. Trametinib, targeting the downstream kinase MEK, shows exceptional potency in the nanomolar range.
Experimental Protocols: A Guide to Biological Activity Screening
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize and compare these kinase inhibitors.
In Vitro BRAF Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP. Reconstitute recombinant human BRAF V600E enzyme and a suitable substrate (e.g., inactive MEK1) in the kinase buffer.[7][10][11]
-
Compound Dilution: Prepare a serial dilution of the test compounds (Compound 5r, Vemurafenib) and a vehicle control (e.g., DMSO) in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the diluted compounds or vehicle.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated MEK1. This can be achieved using various methods, such as an ADP-Glo™ kinase assay which measures ADP production as an indicator of kinase activity, or an ELISA-based method using a phospho-specific antibody.[10][12][13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based MEK Phosphorylation Assay
This assay assesses the ability of a compound to inhibit MEK phosphorylation in a cellular context, providing a more physiologically relevant measure of target engagement.
Methodology:
-
Cell Culture: Seed a human cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Trametinib) or vehicle control for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14]
-
Detection of Phospho-MEK: The levels of phosphorylated MEK (at Ser217/221) can be quantified using several methods:[15]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-MEK and total MEK.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total MEK and a detection antibody for phospho-MEK.
-
Meso Scale Discovery (MSD): This electrochemiluminescence-based platform offers a high-throughput and sensitive method for quantifying phosphorylated proteins in cell lysates.[14][15][16]
-
-
Data Analysis: Normalize the phospho-MEK signal to the total MEK signal for each treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value as described for the kinase assay.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[17][18][19][20]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compounds (Compound 5r, Vemurafenib, Trametinib) and a vehicle control. Incubate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 (concentration for 50% inhibition of viability) value.
Concluding Remarks
This guide provides a framework for the comparative biological activity screening of this compound analogs, using Compound 5r as a representative example. The data presented herein demonstrates that this class of compounds holds significant promise as inhibitors of the MAPK pathway, with potencies in the range of established clinical candidates. The detailed experimental protocols offer a robust methodology for researchers to conduct their own comparative studies and further explore the therapeutic potential of this and other novel chemical scaffolds. Future investigations should focus on elucidating the broader kinase selectivity profile of these analogs, their pharmacokinetic properties, and their efficacy in in vivo cancer models to fully assess their translational potential.
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A Comparative Guide to the Structural Validation of Synthesized [4-(Pyrazin-2-yl)phenyl]methanol
Introduction: The Imperative of Structural Integrity in Chemical Synthesis
In the realm of drug discovery and materials science, the synthesis of a novel small molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure. An erroneously identified compound can invalidate extensive biological or material testing, leading to significant loss of time and resources. The International Union of Pure and Applied Chemistry (IUPAC) has established comprehensive guidelines that underscore the necessity of unambiguous structural characterization for all new chemical entities.[1][2]
This guide provides an in-depth, practical framework for the structural validation of a synthesized heterocyclic compound, [4-(Pyrazin-2-yl)phenyl]methanol . We will explore the application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy—to unequivocally confirm its molecular identity. Furthermore, we will compare its analytical signature to that of a structurally related compound, (4-(Pyridin-2-yl)phenyl)methanol , to highlight the specificity and power of a multi-technique approach.
Target Compound Profile:
-
Synonyms: 2-[4-(Hydroxymethyl)phenyl]pyrazine, 4-(Pyrazin-2-yl)benzyl alcohol[4]
-
Molecular Formula: C₁₁H₁₀N₂O[3]
-
Monoisotopic Mass: 186.07932 Da[3]
Conceptual Synthesis Pathway
While numerous synthetic routes exist for pyrazine derivatives, a common and effective strategy for constructing the bi-aryl core of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The conceptual workflow involves coupling a pyrazine-containing boronic acid or ester with a protected bromobenzyl alcohol, followed by deprotection.
Caption: Conceptual workflow for the synthesis of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expert Insight: Why NMR is Foundational
NMR is the gold standard because it maps the carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling reveals which atoms are connected through bonds. This allows us to piece together the molecular puzzle fragment by fragment. For a molecule with multiple aromatic rings like ours, NMR is crucial for confirming the substitution pattern (i.e., para-substitution on the phenyl ring) and the integrity of both the pyrazine and phenyl moieties.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]
-
Spectrometer Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer.[9]
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of approximately 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of approximately 0-180 ppm.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A higher number of scans is required due to the low natural abundance of ¹³C.[10]
-
A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to appear with accurate intensity.[9]
-
Data Interpretation: Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.25 | Singlet (s) | 1H | H-3 (Pyrazine) | Deshielded by two adjacent nitrogen atoms. |
| ~8.75 | Doublet (d) | 1H | H-5 (Pyrazine) | Adjacent to one nitrogen and coupled to H-6. |
| ~8.65 | Doublet (d) | 1H | H-6 (Pyrazine) | Adjacent to one nitrogen and coupled to H-5. |
| ~8.10 | Doublet (d) | 2H | H-2', H-6' (Phenyl) | Aromatic protons ortho to the pyrazine substituent, deshielded. Part of an AA'BB' system. |
| ~7.50 | Doublet (d) | 2H | H-3', H-5' (Phenyl) | Aromatic protons ortho to the hydroxymethyl group. Part of an AA'BB' system. |
| ~5.35 | Triplet (t) | 1H | -OH | Labile proton, signal may be broad and its position is concentration-dependent. Couples to the CH₂ protons. |
| ~4.60 | Doublet (d) | 2H | -CH₂- | Benzylic protons adjacent to the hydroxyl group. Coupled to the -OH proton. |
Data Interpretation: Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C-2 (Pyrazine) | Quaternary carbon attached to the phenyl ring and nitrogen. |
| ~148.0 | C-4' (Phenyl) | Quaternary carbon attached to the hydroxymethyl group. |
| ~144.5 | C-3 (Pyrazine) | CH group deshielded by two nitrogen atoms. |
| ~143.0 | C-5 (Pyrazine) | CH group adjacent to nitrogen. |
| ~142.5 | C-6 (Pyrazine) | CH group adjacent to nitrogen. |
| ~135.0 | C-1' (Phenyl) | Quaternary carbon attached to the pyrazine ring. |
| ~129.0 | C-2', C-6' (Phenyl) | CH carbons ortho to the pyrazine ring. |
| ~127.0 | C-3', C-5' (Phenyl) | CH carbons ortho to the hydroxymethyl group. |
| ~62.5 | -CH₂- | Aliphatic carbon of the hydroxymethyl group, attached to an oxygen. |
Part 2: High-Resolution Mass Spectrometry (HRMS) – The Elemental Fingerprint
While NMR defines the skeleton, HRMS provides the definitive elemental formula.[11] By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[12][13]
Expert Insight: Why HRMS is Non-Negotiable
For any new chemical entity, confirming the elemental composition is a fundamental requirement. Low-resolution MS might give a molecular weight of 186, but it cannot differentiate C₁₁H₁₀N₂O from, for example, C₁₂H₁₄O, which also has a nominal mass of 186. HRMS provides the necessary precision to eliminate such ambiguities and confirm that the correct atoms are present in the correct numbers.[14]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This will protonate the molecule, forming the [M+H]⁺ ion.
-
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which is capable of high resolution.[15]
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-300 Da).
-
Calibration: Ensure the instrument is properly calibrated with a known standard immediately before the run to guarantee mass accuracy.
Data Interpretation: Expected HRMS Result
| Parameter | Expected Value for C₁₁H₁₀N₂O |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 187.08660 |
| Observed Mass (Typical) | 187.0866 ± 0.0005 (within 5 ppm error) |
The observation of an ion with a mass that matches the calculated value within a very small error margin (typically <5 ppm) provides powerful evidence for the proposed elemental formula.
Part 3: Infrared (IR) Spectroscopy – The Functional Group Check
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[7][16] It is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared light corresponding to these frequencies is absorbed, it provides a characteristic spectrum.[17]
Expert Insight: Why IR is a Valuable Complement
While NMR and MS provide the core structure, IR spectroscopy serves as a quick and effective cross-check. For our target molecule, the most critical task for IR is to confirm the presence of the hydroxyl (-OH) group from the alcohol and to verify the aromatic nature of the rings. The absence of other key absorptions, such as a strong C=O stretch around 1700 cm⁻¹, can be just as informative, ruling out oxidized byproducts like the corresponding aldehyde or carboxylic acid.
Experimental Protocol: FT-IR (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. This technique requires minimal sample preparation.[18]
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with dry potassium bromide (~100 mg) and press it into a transparent pellet.[19]
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Scan: Run a background spectrum of the empty instrument (or pure KBr) and subtract it from the sample spectrum.
Data Interpretation: Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100-3000 | C-H stretch | Aromatic C-H (Pyrazine and Phenyl) |
| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1600-1450 | C=C and C=N stretches | Aromatic ring backbone vibrations |
| ~1250-1000 | C-O stretch | Alcohol C-O bond |
Comparative Analysis: this compound vs. (4-(Pyridin-2-yl)phenyl)methanol
To demonstrate the specificity of these analytical techniques, we compare our target compound with a close structural analog, (4-(Pyridin-2-yl)phenyl)methanol. This analog replaces the pyrazine ring with a pyridine ring.
| Feature | This compound (Target) | (4-(Pyridin-2-yl)phenyl)methanol (Comparator)[20] | Key Differentiating Factor |
| Structure | Pyrazine-Phenyl-Methanol | Pyridine-Phenyl-Methanol | The heteroaromatic ring (Pyrazine vs. Pyridine). |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₂H₁₁NO | Different number of C, H, and N atoms. |
| HRMS ([M+H]⁺) Calc. Exact Mass | 187.08660 | 186.09134 | Unambiguous Differentiation. The exact masses are distinctly different and easily resolved by HRMS, providing a definitive way to distinguish the two compounds. |
| ¹H NMR (Aromatic Region) | Three distinct signals for the pyrazine ring (~9.25, 8.75, 8.65 ppm). | Four distinct signals for the pyridine ring (typically more spread out). | The number and chemical shifts of the heteroaromatic protons are completely different due to the different electronic environments and symmetry. The pyrazine protons are generally more deshielded due to the presence of two nitrogen atoms. |
| ¹³C NMR (Heteroaromatic Carbons) | Three signals for the pyrazine CH carbons and one for the quaternary C. | Four signals for the pyridine CH carbons and one for the quaternary C. | The number of signals directly reflects the number of unique carbons in each heteroaromatic ring. |
This comparison clearly shows that while the compounds are structurally similar, a combination of HRMS and NMR provides clear, non-overlapping data sets that can easily distinguish between them.
Comprehensive Validation Workflow
The following diagram illustrates a robust, self-validating workflow for structural confirmation. Each step provides a piece of evidence, and only when all data are consistent can the structure be considered validated.
Caption: A comprehensive workflow for structural validation.
Conclusion
The structural validation of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy defines the atomic connectivity and stereochemistry, High-Resolution Mass Spectrometry confirms the elemental composition with high fidelity, and Infrared Spectroscopy provides a rapid check for key functional groups. By following a rigorous, multi-faceted workflow and comparing the obtained data against theoretically expected values and those of known analogs, researchers can achieve the highest level of confidence in their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.
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Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from Infinita Lab Website.[11]
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Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.[9]
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de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.[21]
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Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis. Retrieved from Measurlabs Website.[22]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[6]
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ResearchGate. (n.d.). Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach. Request PDF.[14]
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A Researcher's Guide to the Dichotomy of In Vitro and In Vivo Efficacy of Pyrazine-Containing Drugs
In the landscape of drug discovery and development, the pyrazine moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents across a spectrum of diseases. From the front-line antitubercular agent pyrazinamide to the proteasome inhibitor bortezomib in oncology and the antiviral favipiravir, the versatility of the pyrazine ring is undeniable. However, a critical challenge in the preclinical assessment of these compounds lies in the often-observed disparity between their activity in a controlled laboratory setting (in vitro) and their efficacy within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of key pyrazine-containing drugs, offering insights into the causal factors behind these differences and detailing the experimental methodologies crucial for their evaluation.
The In Vitro-In Vivo Chasm: More Than Just a Translation Gap
The transition from a promising in vitro result to a successful in vivo outcome is a pivotal and often precarious step in drug development. In vitro assays, conducted on isolated cells or tissues, provide a cost-effective and high-throughput means to screen compounds and elucidate their mechanisms of action at a molecular level.[1] However, they inherently lack the physiological complexity of a whole organism.[2][3] Factors such as drug metabolism, distribution, excretion, and interaction with the host's immune system are absent in these simplified models.[2] Consequently, a drug's performance "in the glass" may not accurately predict its behavior "in the living."[4][5] This guide will explore this dichotomy through the lens of three prominent pyrazine-containing drugs, each with a unique story of its in vitro versus in vivo performance.
Case Study 1: Pyrazinamide - The Paradox of a Potent Prodrug
Pyrazinamide (PZA) is a cornerstone of modern combination therapy for tuberculosis. Its remarkable sterilizing activity in vivo, particularly against semi-dormant mycobacteria residing in acidic inflammatory environments, is well-established.[6] However, this potent in vivo efficacy stands in stark contrast to its limited activity in vitro under standard neutral pH culture conditions.[7]
The In Vitro Picture: A Tale of Two pHs
The in vitro activity of PZA against Mycobacterium tuberculosis is profoundly dependent on the pH of the culture medium. At a neutral pH of 7.0, PZA exhibits little to no inhibitory effect.[7] However, at an acidic pH of 5.5, its activity increases dramatically.[6]
| Parameter | Condition | Value | Reference |
| MIC | pH 6.8 | >1000 µg/mL | [8] |
| MIC | pH 5.5 | ~20-50 µg/mL | [6][8] |
MIC: Minimum Inhibitory Concentration
This pH-dependent activity is central to understanding PZA's mechanism. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[9] In an acidic environment, POA is protonated, allowing it to readily re-enter the bacterial cell and accumulate, leading to disruption of membrane potential and other vital cellular functions.[9][10]
The In Vivo Reality: Host Factors Tip the Scale
The potent in vivo efficacy of PZA is attributed to the acidic microenvironment of tuberculous lesions, which mimics the conditions required for its activity in vitro.[6] Furthermore, the host's immune response appears to play a synergistic role in PZA's bactericidal action.
Experimental Workflow: Unraveling the PZA Paradox
The following diagram illustrates the key steps in evaluating the differential efficacy of pyrazinamide.
Caption: Workflow for comparing PZA's in vitro and in vivo efficacy.
Case Study 2: Favipiravir - A Story of Concentration and Controversy
Favipiravir is a broad-spectrum antiviral agent that has garnered significant attention for its potential activity against various RNA viruses, including SARS-CoV-2. However, its in vitro efficacy against SARS-CoV-2 has been a subject of debate, with conflicting reports on its potency.[11][12]
The In Vitro Picture: A Spectrum of Potency
The reported 50% effective concentration (EC50) of favipiravir against SARS-CoV-2 in Vero E6 cells has varied widely in different studies, ranging from moderately potent to showing little effect at achievable concentrations.[11][13]
| Cell Line | EC50 (µM) | Reference |
| Vero E6 | 61.88 | [14] |
| Vero E6 | 204 - >500 | [11] |
| Vero E6 | Negligible effect at 500 µM | [13] |
This variability may be attributed to differences in experimental protocols, including the multiplicity of infection (MOI) and the specific cell lines used.[13]
The In Vivo Reality: High Doses Show Promise
In contrast to the equivocal in vitro data, in vivo studies in hamster models of SARS-CoV-2 infection have demonstrated a dose-dependent antiviral effect of favipiravir.[11][15] High doses of the drug have been shown to significantly reduce viral titers in the lungs and improve clinical outcomes.[11]
| Animal Model | Dosing Regimen | Outcome | Reference |
| Syrian Hamster | 37.5 mg/day TID (i.p.) | Clinical alleviation, reduced lung viral titers | [11] |
| Syrian Hamster | 300 mg/kg (oral) | Significant suppression of lung viral replication | [16] |
TID: three times a day; i.p.: intraperitoneal
The discrepancy between in vitro and in vivo findings highlights the importance of pharmacokinetic and pharmacodynamic (PK/PD) modeling in understanding the therapeutic potential of favipiravir. The intracellular conversion of favipiravir to its active form and its accumulation in target tissues are critical factors that are not fully captured in simple in vitro systems.[17]
Case Study 3: Bortezomib - A Consistent Performer from Bench to Bedside
Bortezomib, a dipeptide boronic acid derivative containing a pyrazine ring, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and other hematological malignancies.[18] Unlike pyrazinamide and favipiravir, bortezomib generally exhibits a more consistent correlation between its potent in vitro cytotoxicity and its in vivo anti-tumor efficacy.[12][19]
The In Vitro Picture: Potent and Broad-Spectrum Cytotoxicity
Bortezomib demonstrates potent growth inhibitory and apoptotic effects against a wide array of cancer cell lines in vitro, with 50% inhibitory concentration (IC50) values typically in the nanomolar range.[2][20][21]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 20 (48h) | [22] |
| MCF-7 | Breast Cancer | 50 | [2] |
| Feline Injection Site Sarcoma (Ela-1) | Sarcoma | 17.46 (48h) | [20] |
| Canine Malignant Melanoma (CMM-1) | Melanoma | 3.5 - 5.6 | [23] |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | ~10 | [24] |
The In Vivo Reality: Translating Potency into Efficacy
The potent in vitro activity of bortezomib translates effectively to in vivo settings, where it has been shown to inhibit tumor growth in various xenograft models.[6][12][23]
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference | | :--- | :--- | :--- | :--- | | Mouse Xenograft | Canine Malignant Melanoma (CMM-1) | Not specified | Significant tumor growth inhibition |[23] | | Mouse Xenograft | Hepatocellular Carcinoma (H22) | 0.5 mg/kg (i.v.) | Significant reduction in tumor volume |[6] | | Mouse Xenograft | Small Cell Lung Cancer | Not specified | 54% reduction in mean bioluminescence signal | |
i.v.: intravenous
Mechanism of Action: Targeting the NF-κB Pathway
The primary mechanism of action of bortezomib involves the reversible inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[23] This inhibition disrupts the degradation of IκB, an inhibitor of the transcription factor NF-κB.[23] The resulting accumulation of IκB prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[23][25]
Caption: Bortezomib's inhibition of the NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine-containing drug and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazine-containing drug in a 96-well microtiter plate containing appropriate broth medium.[24]
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[3]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[24]
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
In Vivo Anti-Tumor Efficacy: Subcutaneous Xenograft Model
This model involves the implantation of human cancer cells into immunocompromised mice to evaluate the efficacy of anticancer drugs.
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension.[9]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Inoculation: Subcutaneously inject a defined number of cancer cells (often mixed with Matrigel) into the flank of the mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[3]
-
Drug Administration: Once tumors reach a palpable size, administer the pyrazine-containing drug according to a predetermined dosing schedule and route.[6]
-
Efficacy Evaluation: Assess the anti-tumor efficacy by comparing the tumor growth in the treated group to a vehicle-treated control group.[6]
Conclusion
The journey of a pyrazine-containing drug from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of in vitro findings to in vivo efficacy. The case studies of pyrazinamide, favipiravir, and bortezomib presented in this guide underscore the critical importance of a multi-faceted approach to preclinical evaluation. While in vitro assays provide essential initial data on potency and mechanism, they are but a stepping stone. A comprehensive understanding of a drug's efficacy necessitates the use of well-designed in vivo models that can account for the complex interplay of pharmacokinetics, pharmacodynamics, and host-drug interactions. By appreciating the nuances of both "in the glass" and "in the living" systems, researchers can more effectively navigate the intricate path of drug development and unlock the full therapeutic potential of the versatile pyrazine scaffold.
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A Comparative Guide to the Synthetic Routes of [4-(Pyrazin-2-yl)phenyl]methanol for Researchers and Drug Development Professionals
Introduction
[4-(Pyrazin-2-yl)phenyl]methanol is a key structural motif present in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to the drug discovery and development community. The presence of the pyrazine ring, a bioisostere for various functional groups, imparts unique physicochemical properties to molecules, often enhancing their metabolic stability and target-binding affinity. This guide provides an in-depth, comparative analysis of three principal synthetic routes to this valuable building block, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be effectively achieved through three primary methodologies: the Suzuki-Miyaura cross-coupling reaction, the Grignard reaction, and a two-step sequence involving the formation and subsequent reduction of a benzaldehyde intermediate. Each approach presents a distinct set of advantages and challenges in terms of yield, substrate availability, reaction conditions, and scalability.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Reaction | Route 3: Aldehyde Reduction |
| Starting Materials | 2-Halopyrazine, (4-(hydroxymethyl)phenyl)boronic acid or its ester | 2-Halopyrazine, 4-bromobenzaldehyde (protected) | 2-Halopyrazine, 4-formylphenylboronic acid |
| Key Transformation | Palladium-catalyzed C-C bond formation | Nucleophilic addition of an organomagnesium reagent to a carbonyl | C-C bond formation followed by reduction |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (60-80%) | Good to Excellent (overall 70-90%) |
| Reaction Conditions | Mild to moderate temperatures, requires inert atmosphere | Anhydrous conditions are critical, often requires low temperatures | Mild reduction conditions |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Magnesium metal | Reducing agent (e.g., NaBH₄) |
| Advantages | High functional group tolerance, commercially available starting materials, generally high yields. | Utilizes readily available and cost-effective starting materials. | Modular approach, allows for purification of the intermediate aldehyde. |
| Disadvantages | Cost of palladium catalyst, potential for side reactions (e.g., homocoupling). | Highly sensitive to moisture and protic solvents, requires careful control of reaction conditions. | Two-step process, requires protection/deprotection of the aldehyde in some variations. |
Synthetic Route Visualizations
To provide a clear overview of the discussed synthetic pathways, the following diagrams illustrate the core transformations.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Grignard Reaction Pathway.
Caption: Aldehyde Reduction Pathway.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of this compound via the three discussed routes. These are intended for use by trained professionals in a controlled laboratory setting.
Route 1: Suzuki-Miyaura Cross-Coupling
This method is often favored for its high yields and good functional group tolerance. The palladium-catalyzed coupling of a pyrazinyl halide with a suitable boronic acid derivative is a robust and reliable approach.[1][2]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chloropyrazine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Causality of Choices: The use of a palladium(0) catalyst is essential for the oxidative addition to the halopyrazine, initiating the catalytic cycle.[3] The base is required to activate the boronic acid for the transmetalation step. A mixed aqueous-organic solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.
Route 2: Grignard Reaction
The Grignard reaction provides a classic and powerful method for carbon-carbon bond formation.[4][5] This route involves the preparation of a pyrazinyl Grignard reagent, which then acts as a nucleophile, attacking a protected benzaldehyde derivative.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, dissolve 2-bromopyrazine (1.0 eq.) in anhydrous THF. Add a small portion of the 2-bromopyrazine solution to the magnesium suspension. Once the reaction initiates (indicated by bubbling and color change), add the remaining 2-bromopyrazine solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. In a separate flask, dissolve 4-bromobenzaldehyde diethyl acetal (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Deprotection: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 2M hydrochloric acid to hydrolyze the acetal. Stir vigorously for 1-2 hours.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient).
Causality of Choices: Anhydrous conditions are paramount as Grignard reagents are highly reactive towards protic solvents, which would quench the reagent.[5] The aldehyde is protected as an acetal to prevent the Grignard reagent from reacting with the aldehyde functionality of another molecule of the starting material. The acidic workup serves to both protonate the alkoxide intermediate to form the alcohol and to deprotect the acetal.
Route 3: Two-Step Aldehyde Synthesis and Reduction
This strategy involves the initial synthesis of 4-(pyrazin-2-yl)benzaldehyde, which is then reduced to the target alcohol.[6] This modular approach allows for the isolation and purification of the intermediate aldehyde, potentially leading to a purer final product.
Step 1: Synthesis of 4-(Pyrazin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-chloropyrazine (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 eq.) and a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield 4-(pyrazin-2-yl)benzaldehyde.[6]
Step 2: Reduction of 4-(Pyrazin-2-yl)benzaldehyde
-
Reaction Setup: Dissolve 4-(pyrazin-2-yl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[7][8]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound. If necessary, purify further by recrystallization or column chromatography.
Causality of Choices: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones and is compatible with a variety of functional groups.[9] The reaction is typically performed in a protic solvent like methanol or ethanol. The portion-wise addition of NaBH₄ at low temperature helps to control the exothermicity of the reaction.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research, including scale, cost, available equipment, and the desired purity of the final product. The Suzuki-Miyaura coupling offers a highly efficient and versatile route with excellent yields. The Grignard reaction, while requiring more stringent reaction conditions, is a cost-effective alternative. The two-step aldehyde synthesis and reduction provide a modular approach that can be advantageous for process control and purification. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic goals.
References
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Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth., 85, 179. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Senior Scientist's Guide to Validating Analytical Methods for Pyrazine Compound Quantification
Pyrazine compounds are a fascinating and critical class of aromatic heterocycles. In the pharmaceutical industry, the pyrazine ring is a key structural motif in many active pharmaceutical ingredients (APIs), making its accurate quantification essential for pharmacokinetic and metabolic studies.[1][2] In the food and beverage sector, pyrazines are potent aroma compounds formed during Maillard reactions and fermentation, defining the characteristic "roasty" and "nutty" notes of coffee, cocoa, and certain spirits.[3][4][5]
This guide provides an in-depth comparison of the principal analytical techniques for pyrazine quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and details the rigorous validation process required to ensure they are fit for purpose. We will move beyond a simple checklist of steps to explore the causality behind each experimental choice, grounding our protocols in the principles of scientific integrity.
Choosing the Right Tool: A Comparative Overview of Core Techniques
The selection of an analytical technique is the foundational decision in method development. It is dictated by the physicochemical properties of the target pyrazine(s), the nature of the sample matrix, and the ultimate goal of the analysis (e.g., trace-level quantification vs. purity assessment).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase, followed by mass-based detection.[6] | Separation in the liquid phase based on partitioning between mobile and stationary phases, with UV absorbance detection.[7] | Liquid-phase separation coupled with highly selective and sensitive mass detection based on parent-daughter ion transitions.[1][7] |
| Best Suited For | Volatile and semi-volatile pyrazines (e.g., in food aroma, environmental samples).[3][6][8] | Higher concentration, non-volatile, or thermally labile pyrazine compounds in less complex matrices.[2][5] | Trace-level quantification of a wide range of pyrazines in complex biological matrices (e.g., plasma, urine).[1][9][10] |
| Advantages | Excellent chromatographic resolution for isomers; extensive spectral libraries for identification.[4][8] | Cost-effective, robust, and widely available. Good for purity assessments of bulk substances.[7] | Unmatched sensitivity and selectivity; minimizes matrix interference; applicable to a broad polarity range.[1][7][9] |
| Limitations | Limited to thermally stable and volatile compounds; derivatization may be required. Isomers can have very similar mass spectra.[4][6] | Lower sensitivity and selectivity compared to MS methods; potential for co-eluting interferences.[7] | Higher initial instrument cost and complexity. Matrix effects (ion suppression/enhancement) must be carefully managed. |
While HPLC with UV detection has its applications, for trace-level quantification in complex matrices, GC-MS and LC-MS/MS are the dominant technologies.[8] This guide will focus on the validation of these two powerful techniques.
The Architecture of a Validated Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. The framework for this process is laid out by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The core parameters are not merely bureaucratic hurdles; they are scientifically interconnected safeguards that ensure the reliability of the data.
Caption: Interconnected workflow of analytical method validation parameters.
Executing the Validation: Protocols and Acceptance Criteria
Here, we dissect each core validation parameter, providing the rationale, a detailed experimental protocol, and typical acceptance criteria.
Specificity / Selectivity
-
The Causality: This is the cornerstone of validation. Specificity proves that the signal you are measuring comes only from your target pyrazine and not from any other compound in the matrix (e.g., metabolites, impurities, or endogenous components). Without specificity, your quantification is meaningless.
-
Experimental Protocol:
-
Analyze a blank matrix sample (e.g., plasma from an untreated subject, a food sample known to be free of the target pyrazine) to check for interfering peaks at the retention time and mass transition of the analyte.
-
Analyze the blank matrix spiked with the analyte and any known related substances (e.g., isomers, synthetic precursors).
-
Assess peak purity using spectral analysis (for GC-MS) or by comparing ion ratios (for LC-MS/MS).
-
The response of interfering peaks at the analyte's retention time should be negligible.
-
-
Acceptance Criteria: The response from interfering components in the blank matrix should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte.
Linearity and Range
-
The Causality: Linearity demonstrates a proportional relationship between the concentration of the pyrazine and the instrument's response. This proportionality is what allows you to calculate the concentration of an unknown sample from its response. The range is the concentration interval over which this proportionality holds true.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with the pyrazine analyte at a minimum of five different concentration levels.
-
The range should bracket the expected concentrations of the study samples, typically from 50% to 150% of the target concentration. For bioanalysis, the range is defined by the LLOQ and the Upper Limit of Quantitation (ULOQ).[1]
-
Analyze the standards and plot the instrument response versus the known concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99.[1] The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy
-
The Causality: Accuracy measures the closeness of your experimental result to the true value. It demonstrates that your method is not subject to systematic error (bias) and can correctly quantify the amount of pyrazine present. This is critical for applications like pharmacokinetic analysis where precise dosing and exposure levels are determined.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples by spiking a blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 80%, 100%, and 120% of the nominal concentration).[11]
-
Analyze at least five replicates of each QC level against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample: (Mean Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration for each level.
Precision
-
The Causality: Precision measures the degree of scatter or random error in your results. It is a measure of the method's reproducibility. It's assessed at two levels:
-
Repeatability (Intra-assay precision): The agreement between results within a single analytical run.
-
Intermediate Precision (Inter-assay precision): The agreement between results from different runs, on different days, or with different analysts.
-
-
Experimental Protocol:
-
Repeatability: Analyze at least five replicates of the Low, Medium, and High QC samples in a single analytical run.
-
Intermediate Precision: Repeat the analysis on at least two different days.
-
Calculate the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) for the measured concentrations at each level for both intra- and inter-assay assessments.
-
-
Acceptance Criteria: The RSD (CV) should not exceed 15% for each QC level (20% at the LLOQ).
Limits of Quantitation (LOQ) and Detection (LOD)
-
The Causality: The LOQ is the lowest concentration of the pyrazine that can be measured with acceptable accuracy and precision. This is the effective lower boundary of your method's range. The LOD is the lowest concentration that can be reliably detected, but not necessarily quantified.
-
Experimental Protocol (Signal-to-Noise approach):
-
Prepare samples with progressively lower concentrations of the pyrazine.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ and 3:1 for the LOD.
-
Confirm the LOQ by analyzing at least five replicates at this concentration and demonstrating that the accuracy and precision criteria (±20% and ≤20% RSD) are met.
-
-
Acceptance Criteria: Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. Accuracy and precision must meet acceptance criteria at the LOQ.
Comparative Performance Data
The following table summarizes typical validation performance data for pyrazine analysis, compiled from various application notes and studies.
| Parameter | GC-MS (Volatiles in Food Matrix) | LC-MS/MS (Drug in Human Plasma) |
| Linearity (r²) | ≥0.99 | ≥0.995[1] |
| Range | 0.1 - 100 µg/L | 0.5 - 500 ng/mL[1] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 15% |
| LOQ | ~0.02 µg/L[12] | 0.5 ng/mL[1] |
Workflow Visualization: Sample Preparation and Analysis
Effective sample preparation is crucial for a successful validation as it isolates the analyte from the complex matrix. A common technique for bioanalysis is Liquid-Liquid Extraction (LLE).[1]
Caption: Experimental workflow for LLE sample preparation for LC-MS/MS analysis.[1]
Conclusion and Final Recommendations
The validation of an analytical method is a rigorous, systematic process that underpins the reliability of scientific research and drug development. For the quantification of pyrazine compounds, both GC-MS and LC-MS/MS offer powerful capabilities, with the choice being driven by the analyte's volatility and the complexity of the sample matrix.[8]
As a Senior Application Scientist, my primary recommendation is to view method validation not as a final step, but as an integral part of method development itself. Each validation parameter—from specificity to robustness—provides critical feedback on the performance of the method. A meticulously validated method ensures that the data generated is accurate, precise, and reproducible, forming a solid foundation for critical decision-making in research, clinical, and quality control settings.
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- Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products.
- Chen, L. et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules.
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A Comparative Guide to the Structure-Activity Relationship of Heterocyclic Kinase Inhibitors: Lessons from Pyrazine, Pyrazole, and Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic exploration of structure-activity relationships (SAR) is paramount. This guide provides an in-depth comparative analysis of several key heterocyclic scaffolds that have demonstrated significant potential as kinase inhibitors. While a comprehensive SAR study on [4-(Pyrazin-2-yl)phenyl]methanol derivatives is not extensively documented in publicly available literature, we can draw valuable comparative insights from closely related pyrazole, pyrimidine, and diaryl urea-based inhibitors. This guide will focus on p38 MAP kinase, a well-validated target for inflammatory diseases, as a central case study to dissect the nuanced SAR of these important compound classes.
The Central Role of the Hinge-Binding Motif and Allosteric Pockets
Kinase inhibitors are broadly classified based on their binding mode to the ATP-binding site. A key interaction for many inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase. However, more advanced inhibitors, such as the diaryl urea class, exploit allosteric pockets to achieve high affinity and selectivity.[1][2][3]
The p38 MAP kinase inhibitor BIRB 796 serves as an exemplary case of an allosteric inhibitor.[4] It binds to an allosteric site, inducing a conformational change in the kinase that is incompatible with ATP binding.[3] This mechanism of action often leads to slower dissociation rates and can offer advantages in terms of duration of action and selectivity.
Comparative SAR of Kinase Inhibitor Scaffolds
The following sections will compare the SAR of pyrazole-based diaryl ureas, pyrazole-pyridines, and pyrimidines as kinase inhibitors, with a focus on p38 MAP kinase, JNK, and TAK1.
Pyrazole-Based Diaryl Ureas: The Case of BIRB 796 and Analogs
The diaryl urea scaffold, particularly in compounds like BIRB 796, has been extensively studied for p38 MAP kinase inhibition.[1][2][5] The key structural features and their impact on activity are summarized below.
Key SAR Observations for Diaryl Urea p38 Inhibitors:
-
Urea Linkage: The urea moiety is critical for activity, forming crucial hydrogen bonds with the kinase. This "urea linkage" is a conserved feature in this class of inhibitors.[1]
-
Naphthyl Ring: The naphthyl group in BIRB 796 binds deeply within a hydrophobic pocket, a key interaction for high potency and selectivity.[1]
-
t-Butyl Group on Pyrazole: This bulky hydrophobic group occupies a distinct allosteric pocket. Replacing it with a smaller group, like a methyl, results in a dramatic loss of activity (over 1000-fold), highlighting the importance of this hydrophobic interaction.
-
Morpholinoethoxy Side Chain: This group extends towards the solvent-exposed region and can be modified to fine-tune physicochemical properties. It forms hydrogen bond interactions with residues like Met109, enhancing affinity.[5]
Table 1: SAR of BIRB 796 Analogs as p38α MAP Kinase Inhibitors
| Compound | R1 (on Pyrazole) | R2 (on Naphthyl) | p38α IC50 (nM) | Reference |
| BIRB 796 | t-Butyl | 2-morpholin-4-ylethoxy | 38 | [4][6] |
| Analog 1 | Methyl | 2-morpholin-4-ylethoxy | >10,000 | |
| Analog 2 | t-Butyl | H | - | - |
| Analog 3 | t-Butyl | OMe | - | - |
| Compound 25a | t-Butyl | Varied substitutions | 0.47 | [1] |
Pyrazole-Pyridine and Pyrimidine Scaffolds as JNK and TAK1 Inhibitors
While not directly targeting p38 in the cited studies, the SAR of pyrazole-pyridine and pyrimidine derivatives as inhibitors of other kinases like JNK and TAK1 provides valuable comparative data on the versatility of these scaffolds.
Key SAR Observations for Pyrazole-Pyridine JNK Inhibitors:
-
Pyridine vs. Pyrimidine Core: In one study, pyridine-containing compounds were found to be more potent JNK3 inhibitors than their pyrimidine counterparts.[7]
-
Substitution on the Pyridine Ring: A chlorine atom at the C-5 position of the pyridine ring provided a two-fold increase in JNK3 inhibitory activity.[7]
-
N-Alkylation of the Pyrazole: N-alkylation of the pyrazole nitrogen with a methyl group led to a slight decrease in potency.[7]
Table 2: Comparative Activity of Pyrazole-Pyridine JNK3 Inhibitors
| Compound | Core | X (on Pyridine) | R1 (on Pyrazole) | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 12 | Pyridine | H | H | 0.16 | >20 | [7] |
| 13 | Pyridine | Cl | H | 0.07 | >20 | [7] |
| 14 | Pyridine | Cl | Me | 0.13 | >20 | [7] |
| 18 | Pyridine | F | Me | 0.16 | >20 | [7] |
| 1 (pyrimidine analog) | Pyrimidine | - | - | 0.63 | >20 | [7] |
Key SAR Observations for Pyrimidine-Based TAK1 Inhibitors:
A series of 2,4-disubstituted pyrimidines have been developed as covalent inhibitors of TAK1.[8][9]
-
Covalent Linker: The nature of the linker at the 4-position of the pyrimidine is crucial for covalent bond formation with a cysteine residue in the kinase.
-
Substitutions on the Pyrimidine: Modifications at the 2- and 5-positions of the pyrimidine ring influence potency and selectivity.
Table 3: SAR of 2,4-Disubstituted Pyrimidine TAK1 Inhibitors
| Compound | R2 (at C2 of Pyrimidine) | Enzymatic TAK1 IC50 (nM) | Reference |
| 1 | - | 34 | [8] |
| 2 | 4-(4-methylpiperazin-1-yl)phenylamino | 5.1 | [8] |
| 10 | Varied substitutions | - (noted as potent) | [9] |
Note: Detailed IC50 values for a broader range of TAK1 inhibitors were not available in the provided search results.
Experimental Protocols
General Synthesis of Diaryl Urea Kinase Inhibitors
The synthesis of diaryl urea inhibitors like BIRB 796 analogs generally involves the coupling of a substituted pyrazole amine with a naphthyl isocyanate or a related activated carbonyl species.
Step-by-Step Synthesis:
-
Synthesis of the Pyrazole Amine: A substituted pyrazole with a nitro group is synthesized and then reduced to the corresponding amine.
-
Synthesis of the Naphthyl Isocyanate: A substituted naphthyl amine is treated with phosgene or a phosgene equivalent to generate the isocyanate.
-
Coupling Reaction: The pyrazole amine and the naphthyl isocyanate are reacted in an inert solvent (e.g., dichloromethane or THF) to form the final diaryl urea product.
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
The inhibitory activity of the synthesized compounds against p38α MAP kinase is typically determined using a biochemical assay.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human p38α enzyme and a suitable substrate (e.g., a peptide or a protein like ATF2) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The enzyme, substrate, ATP, and the test compound are incubated together in a microplate.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key SAR principles and a typical workflow for these studies.
Caption: Key pharmacophoric elements of diaryl urea p38 inhibitors.
Sources
- 1. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives | MDPI [mdpi.com]
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A Comparative Guide to the Cross-Reactivity of [4-(Pyrazin-2-yl)phenyl]methanol in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery and development, the identification of potent, efficacious, and safe therapeutic agents is paramount. A critical determinant of a compound's therapeutic index and overall clinical success is its selectivity—the ability to interact with its intended biological target with high affinity while minimizing engagement with unintended off-targets. [4-(Pyrazin-2-yl)phenyl]methanol, a heterocyclic compound featuring a pyrazine moiety, belongs to a class of structures known for a wide array of biological activities.[1][2] Compounds incorporating pyrazine and similar nitrogen-containing heterocycles have been extensively investigated as kinase inhibitors, anticancer agents, and modulators of G-protein coupled receptors (GPCRs).[3][4][5] This inherent biological promiscuity of the pyrazine scaffold necessitates a rigorous evaluation of the cross-reactivity profile of any new derivative, such as this compound, to anticipate potential therapeutic benefits and adverse effects.
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the cross-reactivity of this compound against a panel of kinases and GPCRs, and in cellular cytotoxicity assays. The presented data, while illustrative, is grounded in the established principles of medicinal chemistry and pharmacology to offer researchers a practical framework for assessing the selectivity of novel chemical entities. We will delve into the causality behind experimental choices, provide detailed protocols for robust cross-reactivity assessment, and present the data in a clear, comparative format.
Hypothesized Target Profile of this compound
Based on the prevalence of the pyrazine scaffold in kinase inhibitors, we hypothesize that the primary biological targets of this compound may reside within the human kinome.[4] Kinases, due to the conserved nature of their ATP-binding pocket, are a frequent target for off-target interactions. Furthermore, the aromatic and hydrogen-bonding features of the molecule suggest potential interactions with GPCRs, another major class of drug targets.[6][7]
Comparative Cross-Reactivity Data
To illustrate a plausible cross-reactivity profile, we present the following hypothetical data comparing this compound with two fictional, structurally related compounds: Compound A (a close structural analog with higher potency but potentially lower selectivity) and Compound B (a negative control with minimal anticipated biological activity).
Kinase Selectivity Panel
The following table summarizes the inhibitory activity of the test compounds against a panel of representative kinases. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical): Aurora Kinase A | 85 | 95 | 5 |
| Off-Target: VEGFR2 | 45 | 65 | 2 |
| Off-Target: EGFR | 30 | 50 | 3 |
| Off-Target: CDK2 | 25 | 40 | 1 |
| Off-Target: p38α | 15 | 30 | 4 |
GPCR Binding Assay
This table illustrates the potential for off-target binding to a selection of GPCRs, presented as the percentage of displacement of a radiolabeled ligand at a 10 µM concentration of the test compound.
| GPCR Target | This compound (% Displacement @ 10 µM) | Compound A (% Displacement @ 10 µM) | Compound B (% Displacement @ 10 µM) |
| Off-Target: 5-HT2A | 55 | 75 | 8 |
| Off-Target: M1 Muscarinic | 20 | 35 | 2 |
| Off-Target: CXCR4 | 10 | 25 | 1 |
Cellular Cytotoxicity Assay
The cytotoxicity of the compounds was assessed in two different cell lines, a cancer cell line (HeLa) and a normal cell line (HEK293), to evaluate potential on-target versus off-target toxicity. Data is presented as the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | This compound IC50 (µM) | Compound A IC50 (µM) | Compound B IC50 (µM) |
| HeLa | 25 | 10 | > 100 |
| HEK293 | 75 | 30 | > 100 |
Experimental Protocols
To ensure the scientific integrity of cross-reactivity profiling, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays presented in this guide.
Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for assessing kinase inhibition by measuring the incorporation of radiolabeled phosphate into a substrate.
Rationale: The radiometric kinase assay is a highly sensitive and direct method to measure the enzymatic activity of kinases. By quantifying the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate, we can accurately determine the inhibitory potential of a test compound.
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for the specific kinase being assayed (typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP).
-
Compound Dilution: Serially dilute the test compounds in DMSO to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the substrate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable data analysis software.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing kinase inhibition and cytotoxicity.
Caption: Hypothetical signaling pathway interactions of the test compound.
Conclusion and Future Directions
This guide has provided a framework for understanding and evaluating the cross-reactivity of this compound. The hypothetical data presented underscores the importance of comprehensive profiling against multiple target families. While the primary activity of this compound may lie in kinase inhibition, the potential for off-target effects on GPCRs and general cytotoxicity cannot be overlooked.
For researchers investigating this compound or structurally related compounds, the next steps should involve:
-
Broad Kinome Screening: Profiling against a large, commercially available kinase panel to obtain a comprehensive view of its selectivity.
-
GPCR Panel Screening: Assessing binding against a diverse panel of GPCRs to identify any significant off-target interactions.
-
In-depth Cytotoxicity Studies: Evaluating cytotoxicity in a broader range of cell lines, including primary cells, to better understand the therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify structural modifications that can enhance potency and selectivity.
By employing a systematic and rigorous approach to cross-reactivity profiling, the scientific community can more effectively identify and advance novel therapeutic candidates with the desired safety and efficacy profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(Pyrazin-2-yl)phenyl]methanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of [4-(Pyrazin-2-yl)phenyl]methanol. As a critical intermediate in pharmaceutical research and organic synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the scientific reasoning behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance. The primary risks associated with this compound are summarized below.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Source: Apollo Scientific[1]
Given these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][3]
Waste Management Workflow: From Generation to Disposal
The proper disposal of this compound is a multi-step process governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The following workflow ensures compliance and safety.
Sources
Navigating the Safe Handling of [4-(Pyrazin-2-yl)phenyl]methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of [4-(Pyrazin-2-yl)phenyl]methanol (CAS No. 545421-49-6), a heterocyclic aromatic alcohol. By offering a framework grounded in scientific principles and field-proven insights, this document aims to be a trusted resource for laboratory safety and chemical management.
Understanding the Hazard Landscape
This compound is a solid compound that should be handled with care, assuming it may possess hazards associated with its constituent chemical classes. Pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Aromatic alcohols, such as the structurally related benzyl alcohol, can also cause irritation upon contact with skin, eyes, and mucous membranes.[3][4] Ingestion of similar compounds may be harmful.[2][5] Therefore, all handling procedures should be designed to minimize direct contact and airborne exposure.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]
Given its solid form, the primary routes of exposure are through inhalation of dust particles and direct skin or eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Nitrile is a good general-purpose glove for handling many organic chemicals. For prolonged or immersive contact, consult a glove manufacturer's resistance chart. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step guide provide a clear operational plan.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] The recommended storage temperature is 2-8°C.
-
Ensure the container is tightly sealed to prevent the ingress of moisture.
-
-
Pre-Use Preparation:
-
Before handling, review this guide and any internal Standard Operating Procedures (SOPs).
-
Ensure that a chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
-
Handling in a Controlled Environment:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
When weighing, use a balance inside the fume hood or a powder-containment balance enclosure.
-
Use anti-static tools and techniques to prevent dispersal of the powder.
-
To avoid creating dust, do not pour the solid from a height. Use a spatula or powder funnel for transfers.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or methanol), followed by soap and water.
-
Collect all cleaning materials for proper disposal.
-
Spill Management Plan
In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.
Small Spills (less than 1 gram, contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Proper PPE: Verify that you are wearing the appropriate PPE.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[8]
-
Carefully sweep the absorbed material into a designated waste container.[9] Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Place all cleanup materials in a sealed, labeled hazardous waste bag.[10]
-
Large Spills (outside of a fume hood or greater than 1 gram):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory to contain any airborne dust.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Caption: A systematic approach to the disposal of waste generated from handling this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction residues containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. As this is a non-halogenated organic compound, it should be segregated with other similar waste streams.[11]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[12] Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
-
Storage:
-
Store hazardous waste in a designated satellite accumulation area, away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Disposal:
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- Capot Chemical. (2026, January 13). MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride.
- CDN Isotopes. (n.d.).
- Patsnap Synapse. (2024, July 12). What are the side effects of Benzyl Alcohol?
- Wikipedia. (n.d.). Benzyl alcohol.
- NOAA. (n.d.). BENZYL ALCOHOL. CAMEO Chemicals.
- Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents?
- Sigma-Aldrich. (2024, August 6).
- Bucknell University. (n.d.).
- Carl ROTH. (n.d.).
- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Concepts of Biology – 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes.
- EWG Skin Deep. (n.d.).
- Fisher Scientific. (2023, September 25).
- Princeton University EHS. (n.d.). Chemical Spill Procedures.
- CDN Isotopes. (n.d.).
- Fisher Scientific. (n.d.).
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Axxence Aromatic GmbH. (n.d.).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- ECHEMI. (n.d.).
- Fisher Scientific. (2010, October 29).
- Fisher Scientific. (n.d.).
Sources
- 1. fishersci.ch [fishersci.ch]
- 2. fishersci.com [fishersci.com]
- 3. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ewg.org [ewg.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

